4-Amino-3-chloropyridine N-oxide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-hydroxypyridin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-3-8(9)2-1-5(4)7/h1-3,7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPOMLMIAHTHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513703 | |
| Record name | 3-Chloro-4-iminopyridin-1(4H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343927-62-8 | |
| Record name | 3-Chloro-4-iminopyridin-1(4H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4-Amino-3-chloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 4-Amino-3-chloropyridine N-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic route based on established chemical principles and data for analogous compounds, summarizes its known and predicted properties, and provides detailed experimental protocols.
Introduction
This compound is a derivative of pyridine N-oxide, a class of compounds known for its diverse biological activities and utility as synthetic intermediates. The introduction of an amino group and a chlorine atom to the pyridine N-oxide scaffold can significantly modulate its electronic properties, reactivity, and biological profile. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active aminopyridine N-oxides suggests potential applications in areas such as antimicrobial and anticancer research. This guide aims to consolidate the available information and provide a foundational resource for researchers working with this compound.
Synthesis of this compound
The primary route for the synthesis of this compound involves the N-oxidation of the corresponding precursor, 4-Amino-3-chloropyridine. This transformation is a common and well-established method for the preparation of pyridine N-oxides. The reaction typically employs an oxidizing agent such as hydrogen peroxide in an acidic medium like glacial acetic acid, or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent.
A probable reaction scheme is illustrated below:
Characterization of 4-Amino-3-chloropyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 4-Amino-3-chloropyridine N-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, namely 4-Amino-3,5-dichloropyridine N-oxide and 4-chloropyridine N-oxide, to infer its physicochemical properties, spectroscopic characteristics, and potential synthetic routes. This guide aims to serve as a valuable resource for researchers by providing structured data, detailed experimental protocols for analogous compounds, and visualizations of synthetic pathways to facilitate further investigation and application of this compound.
Introduction
This compound belongs to the class of substituted pyridine N-oxides, a scaffold that has garnered significant attention in medicinal chemistry. The N-oxide functional group can enhance solubility, modulate electronic properties, and serve as a handle for further chemical modifications, making these compounds valuable intermediates in the synthesis of bioactive molecules. Pyridine N-oxides have been explored for a range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. The presence of both an amino and a chloro substituent on the pyridine ring further expands the potential for diverse chemical transformations and biological activities.
This document provides a detailed characterization of this compound, drawing upon available data for structurally similar compounds to provide a predictive profile.
Physicochemical Properties
| Property | 4-Amino-3,5-dichloropyridine N-oxide | 4-chloropyridine N-oxide | 4-Amino-3-chloropyridine |
| Molecular Formula | C₅H₄Cl₂N₂O[1][2] | C₅H₄ClNO[3] | C₅H₅ClN₂ |
| Molecular Weight | 179.00 g/mol [1][2] | 129.54 g/mol [3] | 128.56 g/mol [2] |
| Melting Point | 208-210 °C (dec.)[4] | 160 °C (dec.) | 55.0-64.0 °C[5] |
| Appearance | Crystalline solid | White to almost white powder/crystal | Cream to grey crystals or powder[5] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not currently published. However, the expected spectral characteristics can be inferred from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic shifts for a substituted pyridine N-oxide ring. For comparison, ¹H and ¹³C NMR data for various pyridine N-oxide derivatives are available in the literature[6].
Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely exhibit characteristic peaks for the N-H stretching of the amino group, C-Cl stretching, and the N-O stretching of the N-oxide moiety. IR spectra for 4-aminopyridine and 4-chloropyridine N-oxide show characteristic bands that can be used for comparison[7][8][9].
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the oxygen from the N-oxide and potentially the chlorine atom or amino group. The analysis of N-oxides by mass spectrometry can sometimes be challenging due to thermally induced deoxygenation[10].
Synthesis and Experimental Protocols
A direct and detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine derivative. Therefore, a plausible synthetic route would involve the oxidation of 4-Amino-3-chloropyridine.
Proposed Synthesis of this compound
A potential synthetic pathway for this compound is the oxidation of 4-Amino-3-chloropyridine. This can be visualized in the following workflow diagram.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for an Analogous Compound: Synthesis of 4-Amino-3,5-dichloropyridine-N-oxide[4]
This protocol describes the synthesis of a closely related compound and can be adapted for the synthesis of this compound.
Materials:
-
4-Amino-3,5-dichloropyridine
-
Hydrogen peroxide (27.5% purity)
-
Glacial acetic acid
-
10% Sodium hydroxide (caustic) solution
-
Methanol
Procedure:
-
In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.
-
Add 20 gm of 4-Amino-3,5-dichloropyridine with stirring.
-
Add 243 gm of hydrogen peroxide (27.5% purity) in one lot.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Cool the mixture to 5°C.
-
Adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield 4-amino-3,5-dichloropyridine-N-oxide.
Reactivity and Potential Applications
The reactivity of this compound is dictated by its functional groups: the amino group, the chloro substituent, and the N-oxide moiety.
-
Amino Group: The amino group can act as a nucleophile and participate in reactions such as acylation, alkylation, and diazotization.
-
Chloro Group: The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of other functional groups.
-
N-oxide Group: The N-oxide can be deoxygenated to the parent pyridine. It can also influence the reactivity of the pyridine ring towards electrophilic and nucleophilic substitution.
These reactive sites make this compound a potentially versatile intermediate for the synthesis of more complex molecules with applications in drug discovery. Derivatives of aminopyridines and their N-oxides have shown a range of biological activities, including antimicrobial and anticancer properties[11][12][13].
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader class of substituted pyridine N-oxides has been investigated for various therapeutic purposes. The exploration of this compound's biological effects represents an open area for future research.
Conclusion
This compound is a chemical entity with significant potential as a building block in medicinal chemistry. While direct experimental characterization is limited, this guide provides a foundational understanding based on the properties and synthesis of analogous compounds. The presented data and protocols are intended to facilitate further research into the synthesis, characterization, and biological evaluation of this promising molecule. Further experimental work is necessary to fully elucidate its properties and potential applications in drug development.
References
- 1. 4-amino-3,5-dichloropyridine-N-oxide | C5H4Cl2N2O | CID 10678905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-chloropyridine N-oxide | C5H4ClNO | CID 70724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 5. H31093.03 [thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloropyridine N-oxide(1121-76-2) IR Spectrum [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
4-Amino-3-chloropyridine N-oxide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-chloropyridine N-oxide, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical identity, and available technical data, and provides context through related compounds due to the limited specific information on the title compound.
Core Compound Identification
Chemical Identity: this compound is a mono-chlorinated aminopyridine derivative with an N-oxide functional group.
Molecular Formula: C₅H₅ClN₂O
Physicochemical Data
Quantitative data for this compound is limited in publicly accessible databases. For comparative purposes, the following table includes data for the related compound, 4-Amino-3,5-dichloropyridine N-oxide.
| Property | This compound | 4-Amino-3,5-dichloropyridine N-oxide |
| CAS Number | 343927-62-8 | 91872-02-5 |
| Molecular Formula | C₅H₅ClN₂O | C₅H₄Cl₂N₂O |
| Molecular Weight | 144.56 g/mol | 179.00 g/mol [3] |
Experimental Protocols
Synthesis of 4-Amino-3,5-dihalopyridine N-oxide (General Procedure):
This process involves the halogenation of 4-aminopyridine followed by oxidation.[3]
-
Halogenation of 4-Aminopyridine: A solution of 4-aminopyridine in concentrated hydrochloric acid is stirred. Hydrogen peroxide is added dropwise to this mixture. After cooling and basification, the resulting precipitate of 4-amino-3,5-dichloropyridine is filtered.[3]
-
Oxidation to N-oxide: 4-Amino-3,5-dichloropyridine is added to glacial acetic acid with stirring. Hydrogen peroxide is then added, and the reaction mixture is heated. The mixture is subsequently cooled, and the pH is adjusted. The resulting precipitate is filtered, washed, and dried to yield 4-amino-3,5-dichloropyridine-N-oxide.[3]
A general method for the preparation of pyridine-N-oxides involves the oxidation of the corresponding pyridine. Common oxidizing agents include peracetic acid and hydrogen peroxide in the presence of a carboxylic acid.[4]
Signaling Pathways and Experimental Workflows
Specific signaling pathways involving this compound have not been elucidated in the available literature. However, a generalized workflow for the synthesis and characterization of such a compound can be visualized.
Caption: General workflow for the synthesis and characterization of pyridine N-oxides.
Logical Relationships in Synthesis
The synthesis of chlorinated pyridine N-oxides can be approached through different routes, highlighting the relationships between starting materials and intermediates.
Caption: Logical relationships in the synthesis of amino-chloropyridine N-oxides.
References
Spectroscopic Profile of 4-Amino-3-chloropyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-3-chloropyridine N-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of structurally related compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds, including substituted pyridine N-oxides, aminopyridines, and chloropyridines.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.1 | d | ~7 | H-2 |
| ~7.0 | d | ~7 | H-6 |
| ~6.5 | s (br) | - | -NH₂ |
| ~6.3 | dd | ~7, 2 | H-5 |
Note: The N-oxide group strongly deshields the α-protons (H-2 and H-6). The amino group is a strong electron-donating group, which shields the ortho and para protons. The chemical shifts are estimations and can vary with solvent and concentration.
¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-4 |
| ~138 | C-2 |
| ~135 | C-6 |
| ~120 | C-3 |
| ~110 | C-5 |
Note: The carbon atom attached to the oxygen of the N-oxide (C-4) is expected to be significantly deshielded. The carbon bearing the chlorine atom (C-3) will also be deshielded. The carbons ortho and para to the amino group will be shielded.
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 1640 - 1600 | Strong | N-H scissoring of -NH₂ |
| 1600 - 1450 | Medium - Strong | C=C and C=N stretching of the pyridine ring |
| 1250 - 1200 | Strong | N-O stretching of the N-oxide |
| 850 - 750 | Strong | C-Cl stretching |
| 850 - 800 | Strong | Out-of-plane C-H bending |
Note: The presence of the N-oxide group is characteristically identified by a strong absorption band in the 1200-1300 cm⁻¹ region. The amino group will show characteristic N-H stretching and bending vibrations.
MS (Mass Spectrometry) Data (Predicted)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
| m/z (Mass-to-Charge Ratio) | Ion | Notes |
| 161.02 | [M+H]⁺ | Molecular ion peak (for ³⁵Cl isotope) |
| 163.02 | [M+H]⁺ | Isotopic peak for ³⁷Cl (approx. 1/3 intensity of M) |
| 145.02 | [M+H-O]⁺ | Loss of oxygen from the N-oxide, a characteristic fragmentation |
| 127.01 | [M+H-O-NH₂]⁺ | Subsequent loss of the amino group |
| 111.01 | [M+H-Cl]⁺ | Loss of chlorine from the molecular ion |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). A key fragmentation pathway for N-oxides is the loss of an oxygen atom ([M-16]).
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Ensure the solid is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a reference signal.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Typical parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A number of scans (e.g., 8-16) are averaged to improve the signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 to several thousand) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum and enhance the signal.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Integration of the ¹H NMR signals provides the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode.
-
Instrument Setup: The solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Data Acquisition:
-
The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
-
Data Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For high-resolution mass spectrometers, the exact mass can be determined, which allows for the calculation of the elemental formula. Tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and elucidate structural information.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.
An In-depth Technical Guide on the Solubility and Stability of 4-Amino-3-chloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-chloropyridine N-oxide is a substituted pyridine N-oxide, a class of compounds of significant interest in medicinal chemistry and drug development. The N-oxide functional group can modulate the physicochemical properties of the parent amine, influencing its solubility, metabolic stability, and pharmacokinetic profile. The presence of an amino group and a chlorine atom on the pyridine ring further impacts the molecule's properties, including its basicity, polarity, and potential for hydrogen bonding.
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this guide presents information on structurally related analogs to infer its likely properties. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility and stability profiles of this compound in a laboratory setting.
Predicted Physicochemical Properties and Data of Analogs
Table 1: Qualitative Solubility of Structurally Related Analogs
| Compound | Solvent | Solubility | Reference |
| 4-Aminopyridine N-oxide | Water, Alcohol | Soluble | [1] |
| 3-Chloropyridine N-oxide | Ethanol, Ether | Soluble | [2] |
| Water | Slightly Soluble | [2] | |
| 2-Chloropyridine N-oxide | Water | Sparingly Soluble | [3] |
| Ethanol, Acetone, Dimethylformamide | More Soluble | [3] | |
| 4-Aminopyridine | Water | Soluble (50 mg/mL) | [4] |
Based on this information, this compound is predicted to exhibit moderate to good solubility in polar organic solvents and some degree of aqueous solubility. The presence of the polar N-oxide and amino groups should enhance aqueous solubility, while the chlorination may slightly decrease it compared to 4-aminopyridine N-oxide.
Table 2: Stability Information for Structurally Related Analogs
| Compound | Condition | Stability | Reference |
| 3-Chloropyridine N-oxide | Normal operating conditions | Generally stable | [2] |
| 4-Aminopyridine | Oral capsules at room temperature | Stable for at least 6 months | [5][6] |
| 3,4-Diaminopyridine | Oxidative stress | The salt form is more stable than the molecular species. One degradation product is 3,4-diaminopyridine-N-oxide. | [7] |
The pyridine N-oxide moiety is generally stable.[8] The stability of this compound is expected to be good under standard storage conditions. However, it may be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, or intense light, which is typical for many pharmaceutical compounds.
Experimental Protocols
To ascertain the definitive solubility and stability of this compound, the following detailed experimental protocols are recommended.
Solubility Determination
Solubility is a critical parameter that influences a drug's bioavailability and formulation. Both kinetic and thermodynamic solubility assays are pertinent in drug discovery and development.
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.[9][10][11]
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a specified period, typically 1-2 hours.[12]
-
Detection (choose one method):
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[10]
-
Direct UV Assay: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Alternatively, filter the solutions to remove undissolved particles before measuring the absorbance.[8][10]
-
-
Data Analysis: Construct a calibration curve using known concentrations of the compound in the assay buffer with 1% DMSO. Use this curve to determine the concentration of the dissolved compound in the saturated wells.
Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[11][13]
Objective: To determine the thermodynamic solubility of this compound.
Materials:
-
Solid this compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials or 96-well plates with sealing caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF filters)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Separation of Solid: After equilibration, separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a 0.22 µm filter.
-
Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: Compare the measured concentration against a standard curve of known concentrations of the compound to determine the thermodynamic solubility.
Stability Assessment
Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[15][16][17]
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and establish degradation pathways.[18][19]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability chamber with controlled temperature and humidity
-
Photostability chamber
-
HPLC-UV/DAD or HPLC-MS system
Procedure:
-
Preparation of Samples: Prepare solutions of this compound in appropriate solvents. For solid-state studies, use the neat compound.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.[20]
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.[20]
-
Oxidation: 3% H₂O₂ at room temperature for a defined period.[19]
-
Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and controlled humidity (e.g., 75% RH).[18]
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[21][22][23] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of the parent compound remaining and identify and quantify any degradation products.
Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.[15][24]
Objective: To determine the long-term stability of this compound under ICH-defined conditions.
Materials:
-
At least three primary batches of this compound.[17]
-
Appropriate container closure system.
-
ICH-compliant stability chambers.
-
Validated stability-indicating analytical method (e.g., HPLC).
Procedure:
-
Storage Conditions: Place the samples in the stability chambers under the following long-term storage conditions:
-
25°C ± 2°C / 60% RH ± 5% RH
-
30°C ± 2°C / 65% RH ± 5% RH
-
-
Testing Frequency: Test the samples at specified time intervals. For a proposed re-test period of at least 12 months, the frequency should be:
-
Every 3 months for the first year.
-
Every 6 months for the second year.
-
Annually thereafter.[17]
-
-
Tests to be Performed: At each time point, perform a full battery of tests, including but not limited to:
-
Appearance
-
Assay for the active substance
-
Quantification of degradation products
-
-
Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a re-test period.
Conclusion
While specific experimental data for this compound is currently lacking, an analysis of its structural analogs suggests it is likely to be a stable compound with some degree of solubility in aqueous and polar organic solvents. The comprehensive experimental protocols provided in this guide offer a robust framework for researchers to precisely determine the solubility and stability profiles of this compound. The generation of such data is a critical step in the evaluation of this compound for its potential use in drug discovery and development.
References
- 1. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]
- 2. chembk.com [chembk.com]
- 3. guidechem.com [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sefh.es [sefh.es]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. enamine.net [enamine.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. lubrizolcdmo.com [lubrizolcdmo.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmadekho.com [pharmadekho.com]
- 21. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atlas-mts.com [atlas-mts.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. memmert.com [memmert.com]
Uncharted Territory: The Biological Activity of 4-Amino-3-chloropyridine N-oxide
A Technical Review for Researchers and Drug Development Professionals
Abstract
This technical guide addresses the current scientific understanding of the biological activity of 4-Amino-3-chloropyridine N-oxide. Despite a comprehensive search of available scientific literature, there is a notable absence of specific data on the biological effects, mechanisms of action, and associated signaling pathways for this particular compound. This document serves to highlight this knowledge gap and to provide a summary of the known biological activities of structurally related compounds, which may offer insights into the potential therapeutic applications of this compound and guide future research directions.
Introduction
This compound is a heterocyclic compound of interest due to its structural similarity to other biologically active pyridine derivatives. The introduction of a chlorine atom and an N-oxide functional group to the 4-aminopyridine scaffold can significantly alter its physicochemical properties, potentially leading to novel biological activities. Heterocyclic N-oxides, as a class, are known to exhibit a wide range of therapeutic properties, including anticancer, antibacterial, antihypertensive, and anti-inflammatory effects[1]. However, the specific biological profile of this compound remains uncharacterized in publicly accessible research.
Current State of Knowledge: A Void in the Literature
A thorough investigation of scientific databases and literature reveals a significant lack of specific studies on the biological activity of this compound. Consequently, no quantitative data, such as half-maximal inhibitory concentrations (IC₅₀) or minimum inhibitory concentrations (MIC), are available. Furthermore, there are no published experimental protocols detailing the evaluation of this compound in biological assays, nor have any associated signaling pathways been elucidated.
This absence of information presents both a challenge and an opportunity for the scientific community. It underscores a niche for novel research and the potential for discovery of new therapeutic agents.
Insights from Structurally Related Compounds
To provide a foundational context for researchers, this section summarizes the biological activities of compounds structurally analogous to this compound. These findings may suggest potential avenues of investigation for the title compound.
Chlorinated Aminopyridines
Derivatives of chlorinated aminopyridines have demonstrated a range of biological effects, primarily in the antimicrobial and anticancer domains.
-
4-Amino-3,5-dichloropyridine: This compound, which differs from the target molecule by the presence of a second chlorine atom and the absence of the N-oxide, has been noted for its potential antimicrobial and anti-cancer activities[2].
-
2-Amino-4-chloropyridine Derivatives: Schiff bases derived from 2-amino-4-chloropyridine have been synthesized and evaluated for their in-vitro antimicrobial effects, with some derivatives showing significant activity against various bacterial and fungal strains[3].
The general workflow for synthesizing and evaluating the antimicrobial activity of such derivatives can be conceptualized as follows:
Caption: General workflow for the synthesis and antimicrobial evaluation of aminopyridine derivatives.
Pyridine N-Oxides
The N-oxide moiety is a critical feature of the target compound. Heterocyclic N-oxides have been recognized as an emerging class of therapeutic agents with diverse mechanisms of action[1].
-
General Biological Activities: The N-oxide group can act as a bioisostere, improve pharmacokinetic properties, and in some cases, lead to unique biological activities not observed in the parent N-heterocycle[1]. These activities span anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, and anti-inflammatory effects[1].
-
Mechanism of Action: Some heterocyclic N-oxides can act as masked nitric oxide (NO) donors, which can activate the soluble guanylyl cyclase-cGMP pathway, relevant in cardiovascular diseases[1].
The potential for a pyridine N-oxide to modulate a signaling pathway can be illustrated conceptually:
Caption: Conceptual pathway of nitric oxide release from a heterocyclic N-oxide and subsequent signaling.
Future Research Directions
Given the lack of data, the field is open for a systematic investigation into the biological activities of this compound. A logical progression of research would involve:
-
Synthesis and Characterization: Efficient and scalable synthesis of high-purity this compound.
-
In Vitro Screening: Broad-based screening against a panel of cancer cell lines, bacterial strains, and fungal strains to identify potential areas of activity.
-
Quantitative Analysis: Determination of IC₅₀ or MIC values for any identified activities.
-
Mechanism of Action Studies: For promising activities, elucidation of the underlying mechanism of action and identification of molecular targets and modulated signaling pathways.
-
In Vivo Studies: Evaluation of efficacy and safety in appropriate animal models.
The logical flow for initiating research on this compound can be visualized as follows:
References
In-Depth Technical Guide on the Safety and Handling Precautions for 4-Amino-3-chloropyridine N-oxide
Hazard Identification and Classification
Based on data from related compounds, 4-Amino-3-chloropyridine N-oxide should be considered a hazardous substance. The primary hazards are presumed to be:
-
Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.
GHS Hazard Statements for Related Compounds:
-
H300: Fatal if swallowed.
-
H302: Harmful if swallowed.
-
H311 + H331: Toxic in contact with skin or if inhaled.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long lasting effects.
Physical and Chemical Properties
Quantitative data for this compound is not available. The following table summarizes data for structurally similar compounds to provide an estimation of its properties.
| Property | 4-Amino-3-chloropyridine | 4-chloropyridine N-oxide | 4-amino-3,5-dichloropyridine-N-oxide |
| Molecular Formula | C5H5ClN2 | C5H4ClNO | C5H4Cl2N2O |
| Molecular Weight | Not specified | 129.54 g/mol | 179.00 g/mol |
| Appearance | Not specified | White to almost white powder to crystal | Not specified |
| Melting Point | Not specified | 160 °C (decomposes) | Not specified |
| Boiling Point | Not specified | 310.0±15.0 °C at 760 mmHg | Not specified |
| Flash Point | No information available | 141.3±20.4 °C | No information available |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the presumed high toxicity, stringent adherence to safety protocols is mandatory.
Engineering Controls
-
Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
First Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Call a POISON CENTER or doctor immediately.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1] |
Storage and Disposal
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.[1]
-
Store locked up in an area accessible only to qualified or authorized personnel.[1]
-
Some related compounds are sensitive to moisture, air, and light, so storage under inert atmosphere may be advisable.
Disposal
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not let the product enter drains or the environment.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment (see Section 3.2). Avoid dust formation and do not breathe dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.
Visualized Experimental Workflow and Logical Relationships
The following diagrams illustrate the necessary procedural flow for handling hazardous chemical compounds like this compound.
Caption: General workflow for safely handling hazardous chemical powders.
Caption: Logical relationship between exposure routes and potential health effects.
References
Methodological & Application
Application Notes and Protocols: 4-Amino-3-chloropyridine N-oxide as a Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-chloropyridine N-oxide is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The presence of amino, chloro, and N-oxide functionalities on the pyridine ring offers a unique combination of reactivity and electronic properties, making it an attractive starting material for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). The N-oxide group can modulate the reactivity of the pyridine ring, influence physicochemical properties such as solubility, and serve as a handle for further functionalization. This document provides an overview of the applications of this compound and its analogs in the synthesis of pharmaceutical ingredients, along with detailed experimental protocols and relevant biological pathway diagrams.
Applications in Pharmaceutical Synthesis
While direct examples of marketed drugs synthesized from this compound are not extensively documented in publicly available literature, the closely related analog, 4-amino-3,5-dichloropyridine, serves as a key intermediate in the synthesis of Roflumilast [1]. Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[2][3]. The synthetic strategies employed for Roflumilast provide a valuable template for the potential applications of this compound.
Furthermore, substituted aminopyridines are crucial components in the development of kinase inhibitors. For instance, a substituted 2-amino-3-chloropyridine derivative is a key precursor for the synthesis of BMS-777607 , a potent and selective inhibitor of the Met kinase superfamily, which is implicated in various cancers[4].
The unique substitution pattern of this compound makes it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery campaigns targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.
Data Presentation
Table 1: Synthesis of Roflumilast from 4-Amino-3,5-dichloropyridine
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 4-Amino-3,5-dichloropyridine, 3-Cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride | Sodium hydride (NaH), Tetrahydrofuran (THF) | 15-20 | Not Specified | Not Specified | Not Specified | [5] |
| 2 | Anion of 4-amino-3,5-dichloropyridine, 3-Cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride | Dimethylformamide (DMF) | 15-40 | Not Specified | Not Specified | Not Specified | [6] |
| 3 | Recrystallization of crude Roflumilast | Acetonitrile (CH3CN), Water (H2O) | 65-70 then cool to 25 | >14 | >90 (implied) | 99.7 | [7] |
Note: The synthesis of Roflumilast utilizes 4-amino-3,5-dichloropyridine. This table is presented as a representative example of the synthetic utility of related aminopyridine precursors.
Experimental Protocols
Protocol 1: General Procedure for the N-Oxidation of 4-Amino-3-chloropyridine
This protocol describes a general method for the oxidation of a substituted pyridine to its corresponding N-oxide, a crucial step in generating the title precursor.
Materials:
-
4-Amino-3-chloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-chloropyridine (1 equivalent) in glacial acetic acid.
-
To the stirred solution, add hydrogen peroxide (30% solution, 2-3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Benzamide Derivative Analogous to Roflumilast
This protocol outlines a procedure for the coupling of an aminopyridine N-oxide with a benzoyl chloride, which is a key step in the synthesis of many pharmaceutical ingredients. This is an adapted procedure based on the synthesis of Roflumilast.
Materials:
-
This compound
-
Substituted Benzoyl Chloride (e.g., 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask and nitrogen line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the suspension.
-
Allow the mixture to stir at room temperature for 1 hour to form the sodium salt of the aminopyridine N-oxide.
-
In a separate dry flask, dissolve the substituted benzoyl chloride (1 equivalent) in anhydrous DMF.
-
Slowly add the solution of the benzoyl chloride to the suspension of the aminopyridine N-oxide salt at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzamide derivative.
Mandatory Visualizations
Roflumilast Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST - Patent 1606261 [data.epo.org]
- 6. WO2004080967A1 - Novel process for the preparation of roflumilast - Google Patents [patents.google.com]
- 7. WO2013131484A1 - Process for preparation of roflumilast - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-3-chloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 4-Amino-3-chloropyridine N-oxide, a key intermediate in the development of novel therapeutic agents and other fine chemicals.[1] The protocol herein describes a robust and scalable two-step synthetic route commencing with the chlorination of 4-aminopyridine, followed by the N-oxidation of the resulting 4-amino-3-chloropyridine. This application note is intended to serve as a comprehensive guide for researchers in academic and industrial settings, providing detailed experimental procedures, data analysis, and workflow visualizations to ensure successful and reproducible synthesis on a larger scale.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the N-oxide functionality enhances the electron-donating properties of the pyridine ring, influencing its reactivity and biological activity.[2] Substituted aminopyridine N-oxides are precursors to a wide range of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1][3] The development of a scalable and efficient synthesis for this compound is therefore of significant interest.
The synthetic strategy presented here is a two-step process:
-
Chlorination of 4-Aminopyridine: The selective chlorination of 4-aminopyridine at the 3-position to yield 4-amino-3-chloropyridine.
-
N-Oxidation: The subsequent oxidation of the pyridine nitrogen in 4-amino-3-chloropyridine to afford the final product, this compound.
This document will focus on a representative scale-up protocol for the N-oxidation step, as 4-amino-3-chloropyridine is commercially available.
Proposed Synthetic Pathway
The overall synthetic transformation is depicted in the following scheme:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Reactants: 4-Amino-3-chloropyridine (≥98% purity), m-Chloroperoxybenzoic acid (m-CPBA, 77% max.), Dichloromethane (DCM, ACS grade), Saturated aqueous sodium bicarbonate solution, Anhydrous sodium sulfate.
-
Equipment: 5 L three-necked round-bottom flask, mechanical stirrer, thermometer, addition funnel, reflux condenser, cooling bath, filtration apparatus, rotary evaporator, and standard laboratory glassware.
Protocol: N-Oxidation of 4-Amino-3-chloropyridine
This protocol is designed for a scale-up synthesis yielding approximately 100-120 g of the final product.
-
Reaction Setup:
-
Set up a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Charge the flask with 4-amino-3-chloropyridine (100 g, 0.778 mol) and dichloromethane (2.5 L).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
-
Addition of Oxidizing Agent:
-
In a separate beaker, prepare a solution of m-chloroperoxybenzoic acid (m-CPBA, 225 g, ~1.0 mol, assuming 77% purity) in dichloromethane (1 L).
-
Slowly add the m-CPBA solution to the cooled solution of 4-amino-3-chloropyridine via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture again to 0-5 °C.
-
Slowly add saturated aqueous sodium bicarbonate solution (1.5 L) to quench the excess m-CPBA and neutralize the resulting m-chlorobenzoic acid. Caution: Gas evolution (CO2) will occur.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 L) and then with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
The following tables summarize the key quantitative data for the N-oxidation step.
Table 1: Reagent Stoichiometry and Loading
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. |
| 4-Amino-3-chloropyridine | 128.56 | 100 | 0.778 | 1.0 |
| m-CPBA (77%) | 172.57 (for pure) | 225 | ~1.0 | ~1.3 |
| Dichloromethane | - | 3.5 L | - | - |
Table 2: Process Parameters and Yield
| Parameter | Value |
| Reaction Temperature | 0-5 °C (addition), RT (reaction) |
| Reaction Time | 12-16 hours |
| Typical Crude Yield | 105-115 g |
| Typical Purified Yield | 95-105 g (84-93%) |
| Purity (by HPLC) | >99% |
| Melting Point | To be determined |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the N-oxidation of 4-amino-3-chloropyridine.
Logical Relationship of Key Steps
This diagram shows the logical progression and dependencies of the major stages in the synthesis.
Caption: Logical flow of the synthesis and quality control steps.
References
Application Notes and Protocols for the Purification of 4-Amino-3-chloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Amino-3-chloropyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for the purification of analogous pyridine N-oxide derivatives and can be adapted to achieve high purity of the target compound.
Introduction
This compound is a substituted pyridine derivative whose purity is critical for the successful synthesis of downstream products in drug discovery and development. Common impurities may include starting materials, byproducts from the oxidation reaction, and other related substances. The purification strategies outlined below—recrystallization and flash column chromatography—are effective methods for removing these impurities to yield a product of high purity.
General Purification Workflow
The purification of this compound typically follows a multi-step process to ensure the removal of a broad range of impurities. The general workflow involves an initial workup of the reaction mixture, followed by one or more chromatographic or recrystallization steps.
Caption: General workflow for the purification of this compound.
Purification Techniques
Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids. For pyridine N-oxide derivatives, polar solvents such as methanol have been shown to yield high-purity products.[1]
Experimental Protocol:
-
Solvent Selection: Based on protocols for similar compounds, methanol is a suitable solvent for recrystallization.[1] Other potential solvents include water or ethanol-water mixtures.
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of chilled methanol or water to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation:
The following table summarizes typical results for the purification of a structurally similar compound, 4-amino-3,5-dichloropyridine-N-oxide, by recrystallization from methanol.[1]
| Parameter | Before Purification | After Purification with Methanol |
| Purity (by HPLC) | 94.69% | 99% |
| Physical State | Precipitate | Crystalline Solid |
| Melting Point | Not specified | 208-210°C (dec.) |
Flash Column Chromatography
Flash column chromatography is a versatile technique for purifying a wide range of compounds, including those that are oils or do not crystallize easily. The choice of stationary and mobile phases is critical for achieving good separation.
Experimental Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: A common solvent system for aminopyridines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] For more polar N-oxides, a system of dichloromethane and methanol may be more effective.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexanes and gradually increase the concentration of ethyl acetate from 10% to 30%.[2]
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation:
The following table provides examples of solvent systems used for the purification of substituted aminopyridines by flash column chromatography.
| Compound | Solvent System | Reference |
| N-(4-(Trifluoromethyl)benzyl)-3-amino-4-chloropyridine | Gradient of 10% to 30% ethyl acetate in hexanes | [2] |
| N-(4-Cyanobenzyl)-3-amino-4-chloropyridine | 3% ethyl acetate: 3% triethylamine: 3% benzene: 91% hexanes | [2] |
| N-Cinnamyl-3-amino-4-chloropyridine | 3% ethyl acetate: 3% triethylamine: 3% benzene: 91% hexanes | [2] |
Signaling Pathways and Logical Relationships
The choice of purification method is logically dependent on the physical properties of the crude product and the nature of the impurities.
Caption: Decision logic for selecting a purification technique.
Concluding Remarks
The protocols described provide robust methods for the purification of this compound. For optimal results, it is recommended to perform small-scale trials to determine the most effective solvent systems and conditions. Purity analysis by HPLC, NMR, and melting point determination should be conducted to confirm the quality of the final product.
References
Application Notes and Protocols: 4-Amino-3-chloropyridine N-oxide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-3-chloropyridine N-oxide as a versatile starting material in the synthesis of advanced agrochemicals, particularly herbicides. Detailed protocols, reaction mechanisms, and quantitative data are presented to facilitate its use in research and development.
Introduction: A Key Building Block for Novel Agrochemicals
This compound is a valuable heterocyclic intermediate. Its unique electronic and steric properties, arising from the presence of an amino group, a chlorine atom, and an N-oxide functionality, allow for selective functionalization of the pyridine ring. This makes it a crucial precursor for the synthesis of complex agrochemicals, including a new generation of synthetic auxin herbicides. This document will focus on its application in the synthesis of the herbicide Halauxifen-methyl.
Application in Herbicide Synthesis: The Case of Halauxifen-methyl
Halauxifen-methyl is a modern synthetic auxin herbicide effective for the control of broadleaf weeds. The core of its structure is a 4-amino-3-chloro-6-aryl-picolinic acid scaffold. This compound serves as a logical starting point for the construction of this key intermediate.
Proposed Synthetic Pathway from this compound
A plausible synthetic route from this compound to Halauxifen-methyl involves a series of functionalization steps at the C2 and C6 positions of the pyridine ring. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for Halauxifen-methyl starting from this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of Halauxifen-methyl.
Step 1: Cyanation of this compound (Reissert-Henze Reaction)
This step introduces a cyano group at the C2 position, which will later be converted to the carboxylic acid moiety of the picolinate herbicide.
-
Reaction: this compound reacts with a cyanide source in the presence of an activating agent for the N-oxide.
-
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add benzoyl chloride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes to form the N-benzoyloxypyridinium intermediate.
-
Add a solution of trimethylsilyl cyanide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
Step 2: Deoxygenation and Chlorination
This step removes the N-oxide and introduces a chlorine atom at the C6 position, a common feature in this class of herbicides.
-
Reaction: The N-oxide is deoxygenated, and the pyridine ring is chlorinated.
-
Protocol:
-
Treat the product from Step 1 with phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Dry the organic layer and purify the product.
-
Step 3: Hydrolysis and Esterification to form Methyl 4-amino-3,6-dichloropicolinate
The cyano group is converted to a methyl ester.
-
Reaction: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by esterification.
-
Protocol:
-
Heat the dichlorinated intermediate from Step 2 in a mixture of concentrated sulfuric acid and methanol.
-
Reflux for several hours until the reaction is complete.
-
Cool the mixture and neutralize with a base to precipitate the product.
-
Filter, wash with water, and dry the solid product. A patent describes a similar esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid with an 89.14% yield[1].
-
Step 4: Amino Group Protection and Suzuki Coupling
The amino group is protected before the Suzuki coupling to prevent side reactions. The aryl moiety is then introduced. This is a key step in the synthesis of Halauxifen-methyl, which involves the coupling of an arylboronic acid with the pyridine core[2].
-
Reaction: Protection of the 4-amino group, followed by a palladium-catalyzed cross-coupling reaction.
-
Protocol:
-
Protect the amino group of Methyl 4-amino-3,6-dichloropicolinate using a suitable protecting group (e.g., acetylation with acetic anhydride).
-
In a reaction vessel, combine the protected pyridine derivative (1.0 eq), the desired arylboronic acid (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Heat the mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction, extract the product, and purify by chromatography.
-
Deprotect the amino group under appropriate conditions (e.g., acidic or basic hydrolysis). A similar multi-step synthesis reports an overall yield of 90% for the Suzuki coupling and deprotection steps[2].
-
Quantitative Data Summary
| Step | Reaction | Reagents | Yield (%) | Reference |
| 3 | Esterification | H₂SO₄, Methanol | 89.14 | [1] |
| 4 | Suzuki Coupling & Deprotection | Arylboronic acid, Pd catalyst, Base | ~90 | [2] |
Other Potential Agrochemical Applications
While the synthesis of Halauxifen-methyl is a prime example, the reactivity of this compound allows for the synthesis of a broader range of potential agrochemicals.
-
Fungicides: The pyridine ring is a common scaffold in many commercial fungicides. Functionalization of this compound at the C2 and C6 positions with different pharmacophores could lead to novel fungicidal compounds.
-
Insecticides: Similarly, the aminopyridine core is present in some insecticides. Derivatization of the amino group or further substitution on the pyridine ring could yield new insecticidal molecules.
Logical Relationships in Agrochemical Discovery
The process of discovering new agrochemicals from this compound follows a logical progression.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-3-chloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-3-chloropyridine N-oxide and its derivatives as key building blocks in the synthesis of potent and selective kinase inhibitors. The focus is on the synthesis of compounds targeting the c-Met/Axl/Ron kinase sub-family, exemplified by the potent inhibitor BMS-777607.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine and its N-oxide derivatives are versatile scaffolds in medicinal chemistry due to their ability to form key interactions within the ATP-binding site of kinases. Specifically, the 4-amino-3-chloropyridine moiety has been successfully incorporated into a number of potent kinase inhibitors. This document outlines the synthetic utility of this compound in the preparation of such inhibitors, with a focus on the well-characterized multi-kinase inhibitor BMS-777607.
Synthetic Application: Synthesis of BMS-777607
BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily, which includes c-Met, Axl, Ron, and Tyro3.[2][3][4] The synthesis of BMS-777607 involves the coupling of two key fragments: a substituted pyridone carboxamide and a 4-(2-amino-3-chloropyridin-4-yloxy)aniline derivative. While a direct synthesis starting from this compound is not explicitly detailed in the provided literature, a plausible synthetic route involves its conversion to a reactive 4-chloropyridine intermediate, which can then undergo a nucleophilic aromatic substitution (SNAr) reaction with a substituted phenol.
Experimental Workflow for the Synthesis of a Key Intermediate
The following diagram outlines the general workflow for the synthesis of the key 4-(2-amino-3-chloropyridin-4-yloxy)aniline intermediate, a critical component of BMS-777607.
Caption: Synthetic workflow for BMS-777607.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluoroaniline (Key Intermediate)
This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage present in many kinase inhibitors.
Materials:
-
4-Chloro-2-amino-3-chloropyridine (or a related activated 4-halopyridine derivative)
-
4-Amino-2-fluorophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 4-amino-2-fluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add 4-chloro-2-amino-3-chloropyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluoroaniline.
Protocol 2: Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a panel of kinases.
Materials:
-
Synthesized kinase inhibitor (e.g., BMS-777607)
-
Recombinant kinase (e.g., c-Met, Axl, Ron)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP)
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Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the kinase, the inhibitor dilution, and the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data
The following table summarizes the inhibitory activity of BMS-777607 against a panel of kinases, demonstrating its potency and selectivity.
| Kinase Target | IC₅₀ (nM) |
| c-Met | 3.9[3][4] |
| Axl | 1.1[3][4] |
| Ron | 1.8[3][4] |
| Tyro3 | 4.3[3][4] |
| Lck | >160 |
| VEGFR-2 | >160 |
| TrkA | >160 |
| TrkB | >160 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Signaling Pathway
BMS-777607 exerts its anti-cancer effects by inhibiting the c-Met signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by BMS-777607.
Caption: c-Met signaling pathway inhibition.
Conclusion
This compound and its derivatives are valuable synthons for the construction of potent kinase inhibitors. The synthetic protocols and biological data presented here for BMS-777607 highlight the potential of this chemical scaffold in targeting key oncogenic signaling pathways. These application notes serve as a guide for researchers in the design and synthesis of novel kinase inhibitors for therapeutic applications.
References
Application Notes and Protocols: Derivatization of 4-Amino-3-chloropyridine N-oxide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-chloropyridine N-oxide is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring an amino group, a chlorine substituent, and an N-oxide moiety, offers multiple points for chemical modification, making it an attractive scaffold for generating diverse libraries of derivatives for biological screening. The derivatization of this core structure can lead to the discovery of novel compounds with a range of biological activities, including antimicrobial and anticancer properties, as observed in structurally related aminopyridine derivatives.[1][2]
These application notes provide a comprehensive overview of the derivatization strategies for this compound and detailed protocols for subsequent biological screening. The aim is to guide researchers in the synthesis and evaluation of novel derivatives for potential therapeutic applications.
Derivatization Strategies
The primary site for derivatization on the this compound scaffold is the 4-amino group. This group can readily undergo a variety of chemical transformations to introduce diverse functional groups, thereby modulating the physicochemical and pharmacological properties of the parent molecule.
Key Derivatization Reactions:
-
Amide Bond Formation: The amino group can be acylated with various carboxylic acids, acid chlorides, or anhydrides to form a library of amide derivatives. This is a robust and versatile reaction for introducing a wide range of substituents.
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Schiff Base Formation: Condensation of the amino group with different aldehydes or ketones yields Schiff base derivatives. These compounds can exhibit their own biological activities or serve as intermediates for further synthetic modifications.[2]
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides can produce sulfonamide derivatives, which are a common feature in many biologically active compounds.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates can lead to the formation of urea and thiourea derivatives, respectively, introducing hydrogen-bonding motifs that can be crucial for target engagement.
A generalized workflow for the derivatization of this compound is depicted below.
Caption: A generalized workflow for the synthesis and screening of this compound derivatives.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Materials:
-
This compound
-
Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified amide derivative using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.
Materials:
-
Synthesized derivatives dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution
Procedure:
-
Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the stock solution of the derivative to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (antibiotic), a negative control (no compound), and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink (indicating inhibition of bacterial growth).
Data Presentation
Table 1: Representative Library of this compound Derivatives
| Derivative ID | R-Group (from R-COCl) | Molecular Formula | Molecular Weight ( g/mol ) |
| ACN-001 | -CH₃ | C₇H₇ClN₂O₂ | 186.60 |
| ACN-002 | -C₆H₅ | C₁₂H₉ClN₂O₂ | 248.67 |
| ACN-003 | -CH₂C₆H₅ | C₁₃H₁₁ClN₂O₂ | 262.70 |
| ACN-004 | -C(CH₃)₃ | C₁₀H₁₃ClN₂O₂ | 228.68 |
Table 2: Hypothetical Antimicrobial Screening Data (MIC in µg/mL)
| Derivative ID | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| ACN-001 | 64 | >128 |
| ACN-002 | 16 | 32 |
| ACN-003 | 8 | 16 |
| ACN-004 | 128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Biological Screening Workflow and Potential Signaling Pathway
A typical workflow for the biological screening of a new chemical entity is presented below.
Caption: A standard workflow for the biological evaluation of newly synthesized compounds.
Given that some pyridine derivatives exhibit anticancer activity, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: A potential mechanism of action for an anticancer derivative targeting the PI3K/Akt/mTOR pathway.
Conclusion
The derivatization of this compound presents a promising strategy for the discovery of novel bioactive molecules. The protocols and workflows detailed in these application notes provide a foundational framework for researchers to synthesize, screen, and evaluate new derivatives. Further exploration of different derivatization reactions and a broader range of biological assays will be crucial in unlocking the full therapeutic potential of this chemical scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3-chloropyridine N-oxide Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Amino-3-chloropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-oxidation of 4-Amino-3-chloropyridine?
A1: The most prevalent and environmentally friendly method for the N-oxidation of 4-Amino-3-chloropyridine is the use of a peracid, typically generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid. This method is widely applicable to various pyridine derivatives.
Q2: What are the typical reaction conditions for this N-oxidation?
A2: Typical reaction conditions involve dissolving 4-Amino-3-chloropyridine in glacial acetic acid, followed by the addition of hydrogen peroxide. The reaction is generally heated to a temperature between 60-85°C for several hours.
Q3: How is the this compound product typically isolated?
A3: The product is often isolated by cooling the reaction mixture and adjusting the pH to precipitate the N-oxide. The precipitate can then be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like methanol.
Q4: What are some potential side reactions to be aware of during the synthesis?
A4: Potential side reactions include the formation of 4-pyridone derivatives through hydrolysis, and in some cases, over-oxidation or degradation of the starting material or product, especially at elevated temperatures. The formation of 4,4'-azopyridine has also been reported as a byproduct in related reactions.[1][2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the desired product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar aminopyridine N-oxides and should be optimized for specific laboratory conditions.
Materials:
-
4-Amino-3-chloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution)
-
Sodium Hydroxide solution (10%)
-
Methanol (for purification)
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Amino-3-chloropyridine (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) to the stirred solution. The addition should be done cautiously as the reaction can be exothermic.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 12-18 hours.[3] Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and then further to 0-5°C in an ice bath.
-
Slowly add a 10% sodium hydroxide solution to adjust the pH of the mixture to approximately 4.0 - 4.5 to precipitate the crude product.[3]
-
Collect the precipitate by vacuum filtration and wash the solid with cold distilled water.
-
Dry the crude product under vacuum.
-
For further purification, the crude product can be recrystallized from methanol to yield pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect pH for precipitation. | 1. Increase reaction time or temperature (monitor carefully to avoid decomposition). 2. Ensure the reaction temperature does not exceed the stability of the compounds. Consider a lower temperature for a longer duration. 3. Carefully monitor and adjust the pH during product isolation. The optimal pH for precipitation should be determined experimentally, starting around 4.0.[3] |
| Formation of Impurities | 1. Over-oxidation. 2. Hydrolysis of the amino group. 3. Presence of unreacted starting material. | 1. Use a stoichiometric amount of hydrogen peroxide or add it portion-wise to control the reaction. 2. Avoid excessively high temperatures and prolonged reaction times. 3. Ensure the reaction goes to completion by monitoring with TLC/HPLC. If necessary, increase the reaction time or temperature slightly. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum. Try different recrystallization solvents or solvent mixtures. |
| Reaction is Too Vigorous | 1. Rapid addition of hydrogen peroxide. 2. Reaction temperature is too high initially. | 1. Add the hydrogen peroxide dropwise, especially at the beginning of the reaction. 2. Maintain a lower temperature during the initial addition of the oxidizing agent and then gradually heat to the desired reaction temperature. |
Visualizations
Caption: Reaction pathway for the N-oxidation of 4-Amino-3-chloropyridine.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Caption: Logical relationships between key reaction parameters and outcomes.
References
Technical Support Center: Synthesis of 4-Amino-3-chloropyridine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-chloropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound is the direct oxidation of the corresponding pyridine precursor, 4-Amino-3-chloropyridine. This is typically achieved using a peroxy acid, which can be prepared in situ from hydrogen peroxide and a carboxylic acid like glacial acetic acid.
Q2: What are the primary side reactions to be aware of during the synthesis?
The main side reactions include incomplete oxidation, over-oxidation of the amino group, and potential dimerization or hydrolysis. These can lead to a mixture of products that complicate purification.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A developed HPLC method can effectively separate the starting material, the desired N-oxide product, and major impurities.[1]
Q4: What are the typical yields for this synthesis?
While yields can vary based on reaction conditions and scale, the synthesis of the closely related 4-amino-3,5-dichloropyridine-N-oxide shows that crude yields can be misleading due to the presence of unreacted starting material. After purification, a more realistic yield can be obtained. For instance, in a similar synthesis, an initial product with 94.69% purity was obtained, which was improved to 99% after purification.[2]
Q5: What is the appearance and melting point of the final product?
Pure this compound is expected to be a crystalline solid. The analogous 4-amino-3,5-dichloropyridine-N-oxide has a melting point of 208-210°C (with decomposition).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to Product | - Inactive oxidizing agent.- Insufficient reaction time or temperature. | - Use fresh hydrogen peroxide and glacial acetic acid.- Increase reaction temperature or prolong the reaction time, monitoring by TLC/HPLC. |
| Presence of a Significant Amount of Starting Material in the Crude Product | - Incomplete reaction. | - Increase the equivalents of the oxidizing agent.- Extend the reaction time. The crude product can be purified by recrystallization or column chromatography. In some cases, unreacted starting material can be recovered and recycled.[2] |
| Formation of Multiple Unidentified Byproducts | - Over-oxidation or degradation of the product.- Reaction temperature is too high. | - Lower the reaction temperature.- Slowly add the oxidizing agent to maintain better temperature control.- Use a milder oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), and monitor the reaction carefully. |
| Product is Difficult to Purify | - Presence of polar impurities. | - For m-CPBA oxidations, a common impurity is the corresponding carboxylic acid, which is polar. A wash with a mild base solution (e.g., saturated sodium bicarbonate) during workup can help remove acidic byproducts.[3]- Consider column chromatography with a suitable solvent system. For aminopyridines, mixed-mode chromatography can be effective.[1] |
| Product Decomposes During Workup | - N-oxides can be unstable at high temperatures or in the presence of certain reagents. | - Avoid excessive heating during solvent removal.- Be mindful of the pH during aqueous workup; extreme pH values can sometimes lead to degradation. |
Quantitative Data Summary
The following table summarizes representative data from the synthesis of the analogous 4-amino-3,5-dichloropyridine-N-oxide, which can serve as a benchmark for the synthesis of this compound.[2]
| Parameter | Value |
| Starting Material | 4-Amino-3,5-dichloropyridine |
| Oxidizing Agent | Hydrogen Peroxide (27.5%) in Glacial Acetic Acid |
| Reaction Temperature | 60-65°C |
| Reaction Time | 18 hours |
| Crude Product Purity (by HPLC) | 94.69% |
| Composition of a Crude Precipitate | 81.63% 4-amino-3,5-dichloropyridine18.3% 4-amino-3,5-dichloropyridine-N-oxide |
| Purified Product Purity (by HPLC) | 99% |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 4-amino-3,5-dichloropyridine-N-oxide.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 4-Amino-3-chloropyridine and glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, slowly add hydrogen peroxide (30% aqueous solution). The addition may be exothermic, so it is advisable to control the rate of addition to maintain the desired reaction temperature.
-
Reaction: Heat the reaction mixture to 60-65°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then to 5°C in an ice bath.
-
Precipitation: Adjust the pH of the cooled solution to 4.0 - 4.2 using a 10% aqueous sodium hydroxide solution. This should precipitate the crude product.
-
Isolation: Filter the resulting precipitate, wash it with chilled water, and dry it under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or by column chromatography.
HPLC Analysis Method
A general approach for the analysis of aminopyridines and their derivatives can be adapted using a mixed-mode column.[1]
-
Column: Mixed-mode column (e.g., C18 with ion-exchange capabilities).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at an appropriate pH.
-
Detection: UV detection at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).
-
Method: An isocratic or gradient elution can be developed to achieve optimal separation of the starting material, product, and potential impurities.
Visualizations
Reaction Pathway and Potential Side Reactions
References
Technical Support Center: Synthesis of 4-Amino-3-chloropyridine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-3-chloropyridine N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
The most prevalent methods involve the oxidation of the commercially available 4-Amino-3-chloropyridine. The two most common oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in glacial acetic acid.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of the oxidizing agent.
-
Product Degradation: The N-oxide product can be sensitive to prolonged exposure to strong oxidizing conditions or high temperatures, leading to degradation.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification steps. This compound is a polar molecule and can be partially soluble in aqueous layers during work-up.
Q3: I am seeing multiple spots on my TLC analysis. What are the likely impurities?
Common impurities in the synthesis of this compound include:
-
Unreacted Starting Material: 4-Amino-3-chloropyridine.
-
Oxidant Byproducts: For m-CPBA oxidations, this is primarily m-chlorobenzoic acid[1]. For hydrogen peroxide oxidations, residual peracetic acid may be present.
-
Over-oxidation Products: While less common for this specific substrate, oxidation of the amino group is a potential side reaction with strong oxidizing agents.
-
Decomposition Products: If the reaction is overheated or run for too long, the N-oxide product may decompose.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a polar solvent system, such as dichloromethane/methanol (e.g., 9:1 or 8:2 v/v), for development. The N-oxide product is significantly more polar than the starting 4-Amino-3-chloropyridine and will have a lower Rf value. The disappearance of the starting material spot indicates reaction completion. It is advisable to spot the reaction mixture alongside the starting material as a reference.
Q5: What is the best method for purifying the final product?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Crystallization: If the crude product is relatively clean, crystallization from a suitable solvent like methanol or ethanol can yield a high-purity product.
-
Column Chromatography: For mixtures containing significant amounts of impurities, silica gel column chromatography is effective. A gradient elution with a solvent system like dichloromethane and methanol is typically used. The polar N-oxide product will elute more slowly than the less polar starting material. The byproduct m-chlorobenzoic acid is also very polar and can be separated with careful chromatography[1].
-
Acid-Base Extraction: The basicity of the pyridine nitrogen is significantly reduced upon N-oxidation. This difference in basicity can sometimes be exploited in an acidic workup to separate the unreacted starting material from the N-oxide product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time and monitor by TLC until the starting material is consumed.- Gradually increase the reaction temperature, but be cautious of product degradation.- Increase the molar equivalents of the oxidizing agent (e.g., from 1.1 to 1.5 equivalents). |
| Product degradation | - Avoid excessive heating. If the reaction is exothermic, ensure adequate cooling.- Reduce the reaction time as soon as the starting material is consumed (monitor closely by TLC). | |
| Inefficient work-up | - When using m-CPBA, cool the reaction mixture to precipitate out most of the m-chlorobenzoic acid before aqueous work-up[1].- During aqueous extraction, saturate the aqueous phase with NaCl to reduce the solubility of the polar product.- Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. | |
| Reaction Not Starting or Sluggish | Low quality of oxidizing agent | - Use a fresh, high-purity oxidizing agent. The purity of commercial m-CPBA can vary and it degrades over time.- For hydrogen peroxide, ensure the concentration is as specified. |
| Incorrect solvent | - Ensure the solvent is anhydrous, as water can interfere with some oxidation reactions. Dichloromethane or chloroform are common choices for m-CPBA oxidations. | |
| Difficulty in Removing m-Chlorobenzoic Acid (from m-CPBA reaction) | Inefficient washing | - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium sulfite to remove acidic byproducts[1]. Repeat the washing if necessary.- As mentioned, cooling the reaction mixture prior to work-up can precipitate a significant portion of the acid[1]. |
| Product is an oil or difficult to crystallize | Presence of impurities | - Purify the crude product by column chromatography before attempting crystallization.- Try different crystallization solvents or solvent mixtures. |
| Residual solvent | - Ensure the product is thoroughly dried under high vacuum to remove any residual solvent. |
Experimental Protocols
Method 1: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid
This protocol is adapted from a patented procedure for the synthesis of a related dihalo- N-oxide and can be adapted for 4-amino-3-chloropyridine.
Materials:
-
4-Amino-3-chloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-35% solution)
-
10% Sodium Hydroxide solution
-
Methanol (for purification)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-Amino-3-chloropyridine (1 equivalent) in glacial acetic acid.
-
To this solution, add hydrogen peroxide (e.g., 27.5% purity, multiple equivalents) in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for several hours (e.g., 18 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 5°C in an ice bath.
-
Slowly add a 10% caustic solution (e.g., NaOH) to adjust the pH to approximately 4.0 - 4.2. This will cause the product to precipitate.
-
Filter the resulting precipitate and wash it with chilled water.
-
Dry the crude product under vacuum.
-
For further purification, the crude product can be recrystallized from methanol to yield high-purity this compound.
Method 2: Oxidation with m-CPBA
Materials:
-
4-Amino-3-chloropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)
-
Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4-Amino-3-chloropyridine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Once the reaction is complete, cool the mixture again to 0°C to precipitate the byproduct, m-chlorobenzoic acid.
-
Filter the mixture to remove the precipitated acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove remaining acidic impurities) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or crystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for 4-Amino-3,5-dichloropyridine-N-oxide Synthesis (as a model for this compound)
| Parameter | Method with H₂O₂/AcOH[2] |
| Starting Material | 4-Amino-3,5-dichloropyridine |
| Oxidizing Agent | Hydrogen Peroxide (27.5%) |
| Solvent | Glacial Acetic Acid |
| Temperature | 60-65°C |
| Reaction Time | 18 hours |
| Crude Purity (by HPLC) | 94.69% |
| Final Purity (after recrystallization) | 99% |
| Overall Molar Yield | Can be optimized with recycling of crude material to >70% |
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: A workflow for troubleshooting low yields in the synthesis.
Caption: A decision tree to guide the optimization of the synthesis process.
References
Technical Support Center: Purification of 4-Amino-3-chloropyridine N-oxide
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-Amino-3-chloropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may include unreacted starting materials, byproducts from side reactions such as over-chlorination or hydrolysis, and residual solvents. Specifically, you might encounter starting materials for the N-oxide formation or the amination/chlorination steps. Hydrolysis of the amino group to a hydroxyl group can also occur, especially under harsh pH conditions during workup.[1][2]
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: A typical first-pass strategy involves an aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by crystallization or precipitation from a suitable solvent system. If the crude material is still impure, column chromatography is the next logical step.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound and for quantifying impurities.[3] Thin-Layer Chromatography (TLC) is a rapid, qualitative tool for monitoring reaction progress and selecting a suitable solvent system for column chromatography.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify any structurally related impurities.
Q4: Is this compound stable to heat and acidic/basic conditions?
A4: Pyridine N-oxides are generally stable compounds. However, the amino group can be susceptible to hydrolysis to a hydroxyl group under strongly acidic or basic conditions, particularly at elevated temperatures.[1][2] It is advisable to perform purification steps at or below room temperature if possible and to use mild acids or bases for pH adjustments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Aqueous Workup | - The product may be partially soluble in the aqueous phase, especially if the pH is acidic (protonation of the amino group).- Emulsion formation during extraction. | - Neutralize the aqueous layer to a pH of 7-8 before extraction to minimize the solubility of the amine.- If the product is still in the aqueous layer, back-extract with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.- To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of celite. |
| Oily Product Instead of a Solid | - Presence of residual solvents.- The product may be impure, leading to a melting point depression. | - Dry the product under high vacuum for an extended period.- Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.- If trituration fails, purify the material by column chromatography. |
| Multiple Spots on TLC After Initial Purification | - Incomplete reaction or presence of side products.- Decomposition of the product on the silica gel plate. | - Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).- For TLC analysis, spot the crude material and the purified material side-by-side. If new spots appear in the purified sample lane, consider decomposition on silica.- If decomposition on silica is suspected, consider using a different stationary phase for chromatography, such as alumina or Florisil.[5][6] |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (eluotropic strength is too high or too low).- Co-elution of impurities with the product. | - Systematically screen for a better solvent system using TLC. A good solvent system will give the desired product an Rf value of 0.2-0.4.- Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.- If impurities are still co-eluting, consider using a different stationary phase (e.g., alumina, Florisil) or a different chromatographic technique like reversed-phase chromatography.[5][6] |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was conducted in a water-miscible solvent, add water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) or a dilute aqueous solution of HCl (if the reaction was basic) until the pH of the aqueous layer is between 7 and 8.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the chosen organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexanes).
-
If insoluble impurities are present, hot-filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum. A similar procedure has been used for 4-amino-3,5-dichloropyridine, which was crystallized from hot water.[7]
Protocol 3: Flash Column Chromatography
-
Stationary Phase Selection: Standard silica gel is a common choice. If the compound shows instability on silica, consider using neutral alumina or Florisil.[5][6]
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for aminopyridine derivatives is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[5][6][8] A typical Rf value for the product should be around 0.2-0.4.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Start eluting with the non-polar solvent and gradually increase the polarity of the eluent (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. mdpi.org [mdpi.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. helixchrom.com [helixchrom.com]
- 4. rsc.org [rsc.org]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-Amino-3-chloropyridine N-oxide under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting stability issues encountered during reactions involving 4-Amino-3-chloropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a moderately stable compound, but it can be susceptible to degradation under certain conditions. The main concerns are:
-
Thermal Decomposition: Like many N-oxides, it can undergo thermal deoxygenation at elevated temperatures. Aromatic N-oxides are generally more stable than aliphatic ones, with decomposition often occurring at temperatures above 150°C.[1]
-
Acidic and Basic Conditions: Both strong acids and strong bases can affect the stability of the molecule. Protonation of the N-oxide oxygen in acidic media can alter its reactivity, while strong bases can potentially lead to decomposition or side reactions.[1]
-
Photochemical Instability: Pyridine N-oxides can be photochemically active, potentially leading to rearrangements or degradation upon exposure to UV light.[2][3][4]
-
Reductive Deoxygenation: The N-oxide functionality can be reduced to the corresponding pyridine in the presence of various reducing agents or under certain catalytic conditions.
Q2: How should this compound be properly stored?
A2: To ensure the longevity and purity of this compound, it is recommended to:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Protect it from light to prevent potential photochemical reactions.
-
Store under an inert atmosphere (e.g., argon) to minimize contact with moisture and oxygen.[6]
Q3: What are the expected decomposition products of this compound?
A3: While specific data for this exact molecule is limited, potential degradation pathways for pyridine N-oxides suggest the following products:
-
Deoxygenation: The most common degradation product is 4-Amino-3-chloropyridine.
-
Ring Rearrangement/Opening: Under photochemical or harsh thermal conditions, rearrangement to pyridones or ring-opened products can occur.[7][8]
-
Hydrolysis: In aqueous acidic or basic solutions, hydrolysis of the amino group to a hydroxyl group, forming a pyridone, is a possibility, especially at elevated temperatures.[9]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning: | The nitrogen atom of the pyridine ring or the N-oxide oxygen can coordinate to the palladium catalyst, leading to deactivation.[10] Consider using ligands that are less susceptible to displacement or additives that can mitigate catalyst poisoning, such as silver salts (e.g., Ag₂CO₃).[10] |
| Ligand Choice: | The choice of phosphine or N-heterocyclic carbene (NHC) ligand is crucial. For electron-rich pyridine N-oxides, bulky, electron-rich ligands are often more effective. Experiment with different ligands to find the optimal one for your specific substrate combination.[11][12] |
| Base Incompatibility: | The base used can influence the stability of the starting material and the catalytic cycle. If decomposition is observed, consider using a weaker or sterically hindered base. |
| Deoxygenation of Starting Material: | The reaction conditions (temperature, solvent, base) might be causing premature deoxygenation of the this compound. Analyze the crude reaction mixture for the presence of 4-Amino-3-chloropyridine. If significant deoxygenation is occurring, try lowering the reaction temperature or using milder conditions. |
Issue 2: Unidentified Byproducts in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Step |
| Competing Nucleophilic Attack: | Nucleophiles can potentially attack at the C2 or C6 positions in addition to the desired C4 position, although the chloro substituent directs the attack. The N-oxide group strongly activates the C2 and C4 positions for nucleophilic attack.[13][14] If isomeric byproducts are observed, consider modifying the reaction temperature or solvent to improve selectivity. |
| Decomposition under Basic Conditions: | Strong bases used to deprotonate the nucleophile may cause decomposition of the starting material. Use the minimum effective amount of base or switch to a weaker, non-nucleophilic base. |
| Rearrangement Reactions: | In some cases, intramolecular rearrangements can occur, especially with certain nucleophiles and reaction conditions.[15] Careful structural elucidation of byproducts is necessary to identify such pathways. |
Quantitative Data Summary
The following table summarizes available physical and chemical property data for this compound and related compounds to aid in experimental design and analysis.
| Property | This compound | 4-amino-3,5-dichloropyridine-N-oxide | 4-Chloropyridine N-oxide |
| Molecular Formula | C₅H₅ClN₂O | C₅H₄Cl₂N₂O | C₅H₄ClNO |
| Molecular Weight | 144.56 g/mol | 179.00 g/mol | 129.54 g/mol [1] |
| Melting Point | Not available | 208-210°C (dec.)[16] | 169.5°C (dec.)[17] |
| Appearance | Not available | Off-white solid | White to almost white powder/crystal[1] |
| Solubility | Not available | Soluble in methanol[16] | Soluble in chloroform |
Key Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3,5-dichloropyridine-N-oxide
This protocol is adapted from a patented procedure and can be a starting point for the synthesis of related compounds.
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (27.5%)
-
10% Sodium Hydroxide solution
-
Methanol
Procedure:
-
In a round bottom flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.
-
Add 20 gm of 4-Amino-3,5-dichloropyridine with stirring.
-
Add 243 gm of hydrogen peroxide (27.5% purity) in one lot.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Cool the mixture to 5°C.
-
Adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.[16]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on a Pyridine N-Oxide
This generalized procedure can be adapted for reactions of this compound with various nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., an amine)
-
Solvent (e.g., DMF, NMP, or a high-boiling alcohol)
-
Base (if required, e.g., K₂CO₃, Et₃N)
Procedure:
-
To a solution of this compound in the chosen solvent, add the nucleophile and the base (if necessary).
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the solvent and excess reagents.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for chemical reactions involving this compound.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry of pyridine N-oxides. Chemical properties of single and triplet excited states - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. mdpi.org [mdpi.org]
- 10. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 11. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 17. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 4-Amino-3-chloropyridine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-chloropyridine N-oxide in catalytic reactions. The following information is designed to help you optimize catalyst loading and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction shows very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low to no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivity:
-
Verify Catalyst Quality: Ensure the palladium catalyst and ligands are from a reliable source and have been stored under appropriate inert conditions. Palladium catalysts, especially in their Pd(0) state, can be sensitive to air and moisture.
-
Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your reaction conditions are suitable for its reduction to the active Pd(0) species. This often requires the presence of a phosphine ligand or other reducing agents in the reaction mixture.
-
Consider a Different Catalyst System: The electronic and steric properties of the ligand play a crucial role. For an electron-rich and sterically hindered substrate like this compound, consider using advanced generation Buchwald-Hartwig or Suzuki-Miyaura catalyst systems.
-
-
Substrate-Related Issues:
-
Purity of this compound: Impurities in the starting material can sometimes poison the catalyst. Verify the purity of your substrate by NMR or other analytical techniques.
-
N-oxide Interference: The N-oxide group can potentially coordinate to the palladium center, leading to catalyst inhibition. If catalyst poisoning is suspected, a higher catalyst loading might be necessary.
-
-
Reaction Conditions:
-
Solvent Choice: Ensure you are using a dry, degassed solvent. Common solvents for cross-coupling reactions include toluene, dioxane, and THF. The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species.
-
Base Selection: The choice and strength of the base are critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. For Suzuki-Miyaura couplings, milder bases such as K₂CO₃ or Cs₂CO₃ are common. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate decomposition.
-
Temperature: The reaction may require higher temperatures to proceed. A temperature screening experiment (e.g., from 80 °C to 120 °C) can help identify the optimal condition.
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant formation of side products, such as dehalogenation of the starting material or homocoupling of the coupling partner. How can I minimize these?
Answer: The formation of side products is often indicative of an imbalance in the rates of the desired catalytic cycle versus competing pathways.
Troubleshooting Steps:
-
Dehalogenation (Hydrodehalogenation): This side reaction is often promoted by the presence of water or other protic sources and can be more prevalent with electron-rich aryl halides.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
-
Optimize Base: A weaker base or a different base/solvent combination might suppress this pathway.
-
-
Homocoupling of Boronic Acids (in Suzuki-Miyaura Reactions): This is often observed at higher temperatures or when the rate of transmetalation is slow.
-
Lower Reaction Temperature: If the desired reaction has a reasonable rate at a lower temperature, reducing the temperature can often minimize homocoupling.
-
Optimize Catalyst/Ligand Ratio: An improper ratio can lead to catalyst decomposition and promote side reactions.
-
-
Statistical Analysis of Reaction Parameters: A Design of Experiments (DoE) approach can be highly effective in identifying the optimal balance of factors like temperature, catalyst loading, and reactant ratios to maximize the yield of the desired product while minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound?
A1: For initial screening, a palladium catalyst loading of 1-5 mol % is a common starting point for cross-coupling reactions. The optimal loading will depend on the specific reaction, the chosen ligand, and the reactivity of the coupling partner. For challenging substrates, higher loadings may be necessary.
Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?
A2: Given the electron-rich nature and potential for steric hindrance of this compound, catalyst systems developed for challenging substrates are recommended.
-
For Suzuki-Miyaura Coupling:
-
Catalysts: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: SPhos, XPhos, or other bulky, electron-rich biaryl phosphine ligands.
-
-
For Buchwald-Hartwig Amination:
-
Catalysts: G3 or G4 Buchwald precatalysts are often effective.
-
Ligands: Josiphos-type ligands have shown high activity for the amination of chloropyridines.[1] Biaryl monophosphine ligands are also widely used.
-
Q3: How does the N-oxide group affect the reaction?
A3: The N-oxide group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This can activate the C-Cl bond towards oxidative addition to the palladium catalyst. However, the oxygen atom of the N-oxide is also a potential coordination site for the catalyst, which could lead to catalyst inhibition. This dual role makes careful optimization of reaction conditions crucial.
Q4: What is the recommended order of addition for the reagents?
A4: A general and robust procedure is to add the aryl halide (this compound), the coupling partner (e.g., boronic acid or amine), and the base to a reaction vessel, followed by the solvent. The catalyst and ligand are typically added last, after the reaction mixture has been thoroughly degassed. This helps to prevent premature catalyst decomposition.
Quantitative Data Summary
| Parameter | Typical Range for Suzuki-Miyaura | Typical Range for Buchwald-Hartwig | Notes |
| Catalyst Loading (mol %) | 1 - 5 | 1 - 5 | Can be lowered to <1% for highly active systems or increased for challenging reactions. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | 1:1 to 1.5:1 | Dependent on the specific ligand and palladium source. |
| Base (equivalents) | 2 - 3 | 1.2 - 2 | The choice of base is critical and depends on the specific coupling reaction. |
| Temperature (°C) | 80 - 120 | 80 - 110 | Higher temperatures may be required but can also lead to side reactions. |
| Concentration (M) | 0.1 - 0.5 | 0.1 - 0.5 | More concentrated reactions can sometimes improve yields but may also lead to solubility issues. |
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction:
-
To a dry reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add a stir bar to the vial.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., toluene or dioxane, to make a 0.2 M solution) via syringe.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction vial via syringe.
-
Place the reaction vial in a preheated heating block and stir at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Small-Scale Buchwald-Hartwig Amination Reaction:
-
Follow steps 1-4 as in the Suzuki-Miyaura protocol, using the desired amine (1.2 eq) and a suitable base (e.g., NaOtBu, 1.5 eq).
-
If using a solid amine, it can be added with the other solids. If it is a liquid, it can be added after the solvent.
-
Add the palladium catalyst and ligand (or a precatalyst) to the reaction vial.
-
Proceed with steps 7-11 as described above.
Visualizations
Caption: A typical experimental workflow for catalyst optimization.
Caption: Troubleshooting logic for low or no product yield.
References
Technical Support Center: Synthesis of 4-Amino-3-chloropyridine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 4-Amino-3-chloropyridine N-oxide. The information is presented in a clear question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low or no conversion to this compound. What are the possible reasons and how can I improve the yield?
-
Answer: Low yield is a common issue in the N-oxidation of aminopyridines. Several factors could be contributing to this problem:
-
Inadequate Oxidizing Agent: The strength and amount of the oxidizing agent are critical. For substrates like 4-amino-3-chloropyridine, which contains an electron-donating amino group, a milder oxidizing agent or carefully controlled conditions are necessary to prevent over-oxidation or side reactions. If using hydrogen peroxide, ensure its concentration is appropriate and consider adding it portion-wise to control the reaction exotherm.
-
Solvent Choice: The solvent plays a crucial role in the reaction's success. Protic solvents like acetic acid can facilitate the reaction by activating the oxidizing agent, while aprotic solvents like dichloromethane may require a stronger oxidizing agent like m-CPBA. The choice of solvent can significantly impact reaction rate and selectivity.
-
Reaction Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition of the starting material and product. For N-oxidations with hydrogen peroxide in acetic acid, a temperature range of 70-80°C is often employed. For reactions with m-CPBA in dichloromethane, lower temperatures (e.g., room temperature) are typically sufficient.
-
Purity of Starting Material: Impurities in the starting 4-amino-3-chloropyridine can interfere with the reaction. Ensure the starting material is of high purity before proceeding.
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are the likely side products and how can I minimize their formation?
-
Answer: The formation of impurities is a frequent challenge. Common side products in the N-oxidation of aminopyridines include:
-
Over-oxidation Products: The amino group can be susceptible to oxidation, leading to nitro or nitroso compounds, especially under harsh conditions.
-
Dehalogenation: In some cases, the chloro substituent may be labile and replaced by a hydroxyl group or other nucleophiles present in the reaction mixture.
-
Ring Opening: Although less common, aggressive oxidation conditions can lead to the cleavage of the pyridine ring.
To minimize these side reactions:
-
Control Reaction Temperature: Avoid excessive heating, as it can promote side reactions.
-
Optimize Oxidant Addition: Add the oxidizing agent slowly and in portions to maintain better control over the reaction.
-
Use a Milder Oxidizing Agent: Consider using a milder oxidizing agent or a buffered system to reduce the reactivity.
-
Issue 3: Difficult Product Isolation and Purification
-
Question: I am having trouble isolating and purifying the this compound from the reaction mixture. What are the recommended procedures?
-
Answer: The product's polarity and potential solubility in the reaction medium can complicate isolation.
-
Precipitation and Filtration: In many cases, the N-oxide product is less soluble in the reaction solvent than the starting material. Cooling the reaction mixture may induce precipitation. The product can then be isolated by filtration.
-
pH Adjustment: The basicity of the starting material and the acidity of the product (N-oxide) differ. Adjusting the pH of the reaction mixture can selectively precipitate the product. For instance, after reaction in acetic acid, careful neutralization can lead to product precipitation.
-
Extraction: If the product is soluble, extraction with a suitable organic solvent after quenching the reaction and adjusting the pH of the aqueous layer is a viable option.
-
Recrystallization: For purification, recrystallization from a suitable solvent like methanol is often effective in removing impurities.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
-
Question 1: Which solvent is best for the synthesis of this compound?
-
Answer: The "best" solvent depends on the chosen oxidizing agent and the desired reaction conditions.
-
Glacial Acetic Acid: This is a commonly used solvent when hydrogen peroxide is the oxidant. It acts as both a solvent and a catalyst, activating the hydrogen peroxide. It is particularly suitable for less reactive pyridines.
-
Dichloromethane (DCM): This is a good choice when using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). It is an aprotic solvent that is relatively inert under the reaction conditions.[2]
-
Other Solvents: While less common for this specific synthesis, other solvents like chloroform or acetonitrile could potentially be used, but would require optimization of the reaction conditions.
-
-
Question 2: What is the typical yield and purity I can expect?
-
Answer: The yield and purity are highly dependent on the reaction conditions and the scale of the synthesis. Based on available literature for analogous compounds:
-
Using glacial acetic acid and hydrogen peroxide for the synthesis of 4-amino-3,5-dichloropyridine N-oxide, a yield of around 75% with a purity of >98% after purification has been reported.[1]
-
For the N-oxidation of 3-chloropyridine using m-CPBA in dichloromethane , a yield of 95% with a purity of 95% has been achieved.[2] It is reasonable to expect similar outcomes for this compound under optimized conditions.
-
-
Question 3: Are there any safety precautions I should be aware of?
-
Answer: Yes, several safety precautions are crucial:
-
Oxidizing Agents: Hydrogen peroxide and m-CPBA are strong oxidizers and can be hazardous. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses. Concentrated hydrogen peroxide can cause severe burns.
-
Exothermic Reactions: N-oxidation reactions can be exothermic. Monitor the reaction temperature carefully and use an ice bath for cooling if necessary, especially during the addition of the oxidizing agent.
-
Solvent Hazards: Dichloromethane and chloroform are volatile and potentially carcinogenic. Work in a well-ventilated fume hood.
-
-
Question 4: How can I monitor the progress of the reaction?
-
Answer: The reaction progress can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to track the disappearance of the starting material and the appearance of the more polar N-oxide product. A suitable eluent system would typically be a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, confirming the formation of the product by its mass and monitoring the consumption of the starting material.
-
Data Presentation
The following table summarizes the effect of different solvent and oxidant systems on the synthesis of related pyridine N-oxides, providing a comparative overview of expected outcomes.
| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 4-Amino-3,5-dichloropyridine | Hydrogen Peroxide | Glacial Acetic Acid | 16 hours | 70-85°C | ~75 | >98 | [1] |
| 3-Chloropyridine | m-CPBA | Dichloromethane | 24 hours | 20-25°C | 95 | 95 | [2] |
Note: Data for 4-Amino-3,5-dichloropyridine is presented as a close analogue to 4-Amino-3-chloropyridine.
Experimental Protocols
Detailed methodologies for the synthesis of pyridine N-oxides in different solvent systems are provided below. These protocols are based on literature procedures for similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: N-Oxidation using Hydrogen Peroxide in Glacial Acetic Acid
This protocol is adapted from the synthesis of 4-amino-3,5-dichloropyridine N-oxide.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-chloropyridine in glacial acetic acid.
-
Addition of Oxidant: While stirring, slowly add a 30% aqueous solution of hydrogen peroxide to the reaction mixture. The addition should be done portion-wise to control the temperature.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then further to 0-5°C in an ice bath.
-
Isolation: Carefully adjust the pH of the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum. For further purification, recrystallize the crude product from methanol.
Protocol 2: N-Oxidation using m-CPBA in Dichloromethane
This protocol is based on the synthesis of 3-chloropyridine N-oxide.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-chloropyridine in dichloromethane.
-
Addition of Oxidant: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Diagram 1: General Workflow for N-Oxidation of 4-Amino-3-chloropyridine
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low product yield.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Amino-3-chloropyridine N-oxide
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 4-Amino-3-chloropyridine N-oxide is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, complete with experimental data, detailed protocols, and visual pathway representations to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct N-Oxidation | Route 2: Multi-step Synthesis from Pyridine |
| Starting Material | 4-Aminopyridine | Pyridine |
| Number of Steps | 2 | 4 |
| Key Reagents | N-Chlorosuccinimide (NCS), Hydrogen Peroxide, Acetic Acid | Nitric Acid, Sulfuric Acid, Phosphorus oxychloride, Iron powder |
| Overall Estimated Yield | Moderate | Low to Moderate |
| Key Advantages | Shorter route, potentially higher atom economy. | Readily available and inexpensive starting material. |
| Key Disadvantages | Potential for side reactions during chlorination, moderate yield in the N-oxidation step. | Longer reaction sequence, use of harsh reagents (fuming nitric and sulfuric acids). |
Synthetic Route 1: Direct N-Oxidation of 4-Amino-3-chloropyridine
This two-step approach commences with the chlorination of commercially available 4-aminopyridine, followed by the direct N-oxidation of the resulting 4-amino-3-chloropyridine. This route is conceptually straightforward, though control of regioselectivity during the chlorination step is crucial.
Experimental Protocol
Step 1: Synthesis of 4-Amino-3-chloropyridine
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-amino-3-chloropyridine.
Step 2: Synthesis of this compound
-
To a flask fitted with a mechanical stirrer, add 4-amino-3-chloropyridine (1 equivalent) and glacial acetic acid.
-
Heat the mixture to 60-65°C.
-
Add 30% hydrogen peroxide (3-4 equivalents) dropwise to the stirred solution.
-
Maintain the reaction mixture at 60-65°C for 18-24 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a 10% aqueous sodium hydroxide solution until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.
Visualizing the Pathway
Synthetic Route 2: Multi-step Synthesis from Pyridine
This four-step route begins with the readily available and inexpensive starting material, pyridine. The synthesis involves N-oxidation, nitration, chlorination, and a final reduction of the nitro group to the desired amine. While longer, this pathway offers an alternative when the starting material for Route 1 is unavailable or costly.
Experimental Protocol
Step 1: Synthesis of Pyridine-N-oxide
-
In a round-bottom flask, combine pyridine (1 equivalent) with glacial acetic acid.
-
Heat the solution to 70-80°C.
-
Add 30% hydrogen peroxide (1.5 equivalents) dropwise while maintaining the temperature.
-
After the addition is complete, continue heating for 3-4 hours.
-
Cool the reaction mixture and remove the excess acetic acid and water under reduced pressure.
-
The resulting residue is pyridine-N-oxide, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Nitropyridine-N-oxide
-
In a flask equipped with a dropping funnel and a thermometer, place pyridine-N-oxide (1 equivalent).
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (1:2 v/v).
-
Cool the flask containing pyridine-N-oxide in an ice-salt bath.
-
Slowly add the nitrating mixture dropwise, keeping the internal temperature below 10°C.
-
After the addition is complete, heat the mixture to 90°C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with sodium carbonate until a yellow precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-nitropyridine-N-oxide.
Step 3: Synthesis of 3-Chloro-4-nitropyridine-N-oxide
-
In a sealed tube, place 4-nitropyridine-N-oxide (1 equivalent) and phosphorus oxychloride (3-5 equivalents).
-
Heat the mixture at 110-120°C for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with chloroform or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give crude 3-chloro-4-nitropyridine-N-oxide.
-
Purify by recrystallization or column chromatography.
Step 4: Synthesis of this compound
-
In a round-bottom flask, suspend 3-chloro-4-nitropyridine-N-oxide (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (5-10 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the aqueous solution basic with ammonium hydroxide.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Visualizing the Pathway
Spectroscopic Analysis and Structural Validation of 4-Amino-3-chloropyridine N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to analyze and validate the chemical structure of 4-Amino-3-chloropyridine N-oxide. Due to the limited availability of direct experimental data for this specific compound, this guide presents a comparative analysis based on its precursor, 4-Amino-3-chloropyridine, and structurally related pyridine N-oxide derivatives. The provided data and protocols will aid researchers in the characterization and confirmation of the successful synthesis of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound, its precursor, and analogous compounds. The expected values for the target compound are derived from the established chemical shifts and fragmentation patterns observed in similar molecules.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | H-2 | H-5 | H-6 | Other Signals | Solvent |
| This compound (Expected) | ~8.1-8.3 (d) | ~7.2-7.4 (d) | ~8.0-8.2 (s) | ~5.5-6.5 (br s, -NH₂) | CDCl₃/DMSO-d₆ |
| 4-Aminopyridine | 8.12 (d) | 6.58 (d) | 8.12 (d) | 5.89 (br s, -NH₂) | DMSO-d₆[1] |
| 3-Chloropyridine | 8.45 (d) | 7.39 (dd) | 8.49 (dd) | - | CDCl₃[2] |
| 3-Chloropyridine N-oxide | ~8.2-8.4 | ~7.2-7.4 | ~8.1-8.3 | - | CDCl₃[3] |
| 4-Chloropyridine N-oxide | 8.17 (d) | 7.35 (d) | 8.17 (d) | - | CDCl₃[4] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| This compound (Expected) | ~145-150 | ~120-125 | ~148-152 | ~125-130 | ~135-140 | CDCl₃/DMSO-d₆ |
| 4-Aminopyridine | 150.2 | 108.9 | 151.3 | 108.9 | 150.2 | DMSO-d₆[5] |
| 3-Chloropyridine | 147.8 | 130.4 | 138.0 | 123.7 | 150.5 | CDCl₃ |
| 3-Chloropyridine N-oxide | ~140-145 | ~125-130 | ~135-140 | ~120-125 | ~140-145 | CDCl₃[3] |
| 4-Chloropyridine N-oxide | 139.6 | 127.8 | 141.5 | 127.8 | 139.6 | CDCl₃[6] |
Table 3: Key IR Spectroscopic Data (Wavenumber [cm⁻¹])
| Compound | N-O Stretch | N-H Stretch | C-Cl Stretch | Aromatic C=C & C=N Stretch |
| This compound (Expected) | ~1200-1300 | ~3200-3500 | ~700-850 | ~1400-1650 |
| 4-Aminopyridine | - | 3436, 3300 | - | 1648, 1593, 1507[7][8][9][10] |
| Pyridine N-oxide | ~1250[11][12] | - | - | ~1400-1600 |
| 4-Chloropyridine N-oxide | ~1200-1300 | - | ~700-850 | ~1400-1600[13] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Ionization Method |
| This compound (Expected) | 144/146 | [M-O]⁺, [M-Cl]⁺, [M-O-HCN]⁺ | ESI, EI |
| 4-Aminopyridine | 94 | 67, 40[14] | EI |
| 3-Chloropyridine | 113/115 | 78, 51[15] | EI |
| Pyridine N-oxide | 95 | 79 ([M-O]⁺)[16] | ESI, EI |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples (KBr Pellet) : Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid/Liquid Samples (ATR) : Place a small amount of the sample directly onto the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL to 1 ng/mL, depending on the ionization technique and instrument sensitivity.
-
Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition :
-
ESI : Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). Acquire the mass spectrum in positive or negative ion mode.
-
EI : Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph (GC).
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis : Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of this compound.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
References
- 1. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4-Chloropyridine N-oxide(1121-76-2) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Aminopyridine(504-24-5) 13C NMR [m.chemicalbook.com]
- 6. 4-Chloropyridine N-oxide(1121-76-2) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminopyridine(504-24-5) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Aminopyridine [webbook.nist.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Chloropyridine N-oxide(1121-76-2) IR Spectrum [m.chemicalbook.com]
- 14. 4-Aminopyridine [webbook.nist.gov]
- 15. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Amino-3-chloropyridine N-oxide with other halopyridine derivatives in the context of nucleophilic aromatic substitution (SNAc) reactions. Understanding the relative reactivity of these compounds is crucial for their application in medicinal chemistry and materials science, particularly in the synthesis of novel molecular entities. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.
Introduction to Halopyridine Reactivity
Halopyridines are a fundamental class of heterocyclic compounds widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. Their reactivity towards nucleophiles is a key aspect of their chemical utility. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions which can effectively stabilize the negative charge of the Meisenheimer intermediate. The reactivity of halopyridines in SNAr reactions is influenced by several factors:
-
Position of the Halogen: Halogens at the 2- and 4-positions are generally more susceptible to displacement than those at the 3-position due to the ability of the nitrogen atom to stabilize the intermediate.
-
Nature of the Halogen: The reactivity order of the leaving group can vary depending on the rate-determining step of the SNAr mechanism. For many reactions where the nucleophilic attack is rate-determining, the order is F > Cl > Br > I. Conversely, if the departure of the leaving group is rate-determining, the order is I > Br > Cl > F.[1]
-
Presence of Activating Groups: Electron-withdrawing groups on the pyridine ring enhance its electrophilicity and increase the rate of nucleophilic attack. The N-oxide functionality is a particularly potent activating group, significantly increasing the reactivity of the pyridine ring towards both electrophiles and nucleophiles.[2]
-
Substituent Effects: Other substituents on the ring, such as amino groups, can modulate reactivity through their electronic and steric effects.
Comparative Reactivity Data
Table 1: Reactivity of Halopyridines with Thiophenol
This table presents second-order rate constants for the reaction of selected halopyridines with thiophenol, providing a quantitative measure of their electrophilicity.
| Compound | Rate Constant (M⁻¹s⁻¹) | Experimental Conditions |
| 4-Chloropyridine | (1.2 ± 0.2) x 10⁻² | pH 7.5, 25 °C |
| N-Methyl-4-chloropyridinium | 54 ± 7 | pH 7.5, 25 °C |
| Acrylamide (Reference) | (2.5 ± 0.1) x 10⁻³ | pH 7.5, 25 °C |
Data extracted from a study on selective covalent protein modification.[3] This data highlights the significant increase in reactivity upon N-alkylation of the pyridine, which serves as a model for the activating effect of the N-oxide group.
Table 2: Relative Reactivity of 2-Halopyridines with Sulfur and Oxygen Nucleophiles
This table illustrates the impact of the halogen leaving group on the reaction yield, which is indicative of reactivity, with different types of nucleophiles under microwave irradiation.
| Halopyridine | Nucleophile | Solvent | Yield (%) |
| 2-Iodopyridine | PhSNa | HMPA | 99 |
| 2-Bromopyridine | PhSNa | HMPA | 98 |
| 2-Chloropyridine | PhSNa | HMPA | 95 |
| 2-Fluoropyridine | PhSNa | HMPA | 90 |
| 2-Iodopyridine | PhCH₂OH | NMP | 81 |
| 2-Bromopyridine | PhCH₂OH | NMP | 85 |
| 2-Chloropyridine | PhCH₂OH | NMP | 88 |
| 2-Fluoropyridine | PhCH₂OH | NMP | 92 |
Data from a study on the synthesis of substituted pyridines under microwave irradiation.[1] With the soft nucleophile (thiophenoxide), the reactivity follows I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is important in the rate-determining step. In contrast, with the hard nucleophile (benzyl alcohol), the trend is reversed (F > Cl > Br > I), indicating that the initial nucleophilic attack is the rate-determining step.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of a key intermediate and for conducting kinetic studies of nucleophilic aromatic substitution on halopyridines.
Synthesis of 4-Amino-3,5-dichloropyridine
Materials:
-
4-Aminopyridine
-
Concentrated Hydrochloric Acid
-
Hydrogen Peroxide solution
Procedure:
-
Prepare a solution of 4-aminopyridine in concentrated hydrochloric acid and stir.
-
Add hydrogen peroxide solution dropwise to the stirring solution.
-
After the addition is complete, cool the reaction mixture.
-
Basify the cooled mixture.
-
Filter the resulting precipitate to obtain 4-amino-3,5-dichloropyridine.
This protocol is adapted from a patented synthesis method.
General Protocol for Kinetic Analysis of Nucleophilic Aromatic Substitution
This protocol is designed to determine the second-order rate constants for the reaction of a halopyridine with a nucleophile.
Materials:
-
Halopyridine substrate (e.g., this compound)
-
Nucleophile (e.g., Piperidine, Thiophenol)
-
An appropriate solvent (e.g., Methanol, NMP)
-
Internal standard for analytical measurements
-
NMR tubes or HPLC vials
-
Spectrometer (NMR or HPLC-UV)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the halopyridine substrate, the nucleophile, and an internal standard in the chosen solvent at known concentrations.
-
Reaction Initiation: In a thermostated vessel at a constant temperature (e.g., 25 °C), mix the halopyridine solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution or acidification).
-
Analysis: Analyze the quenched samples using a suitable analytical technique (e.g., ¹H NMR spectroscopy or HPLC). Quantify the disappearance of the starting material or the appearance of the product by integrating the respective signals relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the substrate concentration versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile.
This protocol is a generalized procedure based on kinetic studies of SNAr reactions.[4][5]
Visualization of Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of halopyridine reactivity and experimental design.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on halopyridines.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
- 5. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 4-Amino-3-chloropyridine N-oxide
This guide provides a comparative overview of potential analytical methods for the quantification of 4-Amino-3-chloropyridine N-oxide, a key intermediate in pharmaceutical development. The information is targeted towards researchers, scientists, and drug development professionals. Due to the limited availability of direct comparative studies for this specific analyte, this guide leverages validation data from structurally similar compounds to provide a robust framework for analytical method selection and development.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance characteristics of common analytical techniques applicable to the analysis of this compound and its analogues. The data for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are based on validated methods for closely related aminopyridine derivatives, providing a reliable estimate of expected performance.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/PDA) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by detection using UV/Vis absorbance. | Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based detection. | Quantification based on the absorbance of UV/Vis light at a specific wavelength. |
| Specificity | High, can resolve from impurities and degradants. | Very high, provides structural information. | Low, susceptible to interference from other absorbing compounds. |
| Linearity Range | Typically in the range of 0.05 - 50 µg/mL.[1] | Dependent on derivatization, but generally wide. | Narrower range compared to chromatographic methods. |
| Accuracy (% Recovery) | 98.80 - 100.03%[1] | Typically >90% | 95 - 105% |
| Precision (%RSD) | < 2%[2] | < 15% | < 5% |
| Limit of Detection (LOD) | 0.015 µg/mL[1] | ng/mL to pg/mL range (analyte dependent). | µg/mL range (analyte dependent). |
| Limit of Quantification (LOQ) | 0.048 µg/mL[1] | ng/mL to pg/mL range (analyte dependent). | µg/mL range (analyte dependent). |
| Throughput | Moderate | Moderate to Low (due to sample preparation) | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Purity testing, stability studies, quantification in various matrices. | Impurity profiling, analysis of volatile related substances. | In-process control, simple concentration checks. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for 5-amino-2-chloropyridine.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[1]
-
Mobile Phase: A mixture of methanol and water (pH adjusted to 3 with orthophosphoric acid) in a 50:50 (v/v) ratio.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 10 µg/mL).
-
Validation Parameters:
-
Linearity: Prepare calibration standards in the range of 1-40 µg/mL.[1]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. Recovery should be between 98-102%.
-
Precision: Analyze replicate preparations of a homogenous sample and express the results as the relative standard deviation (%RSD).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
As this compound has a low volatility, a derivatization step is likely required for GC-MS analysis.
-
Instrumentation: A GC system coupled to a triple quadrupole mass spectrometer.
-
Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be employed to increase volatility. The reaction is typically carried out at 60-80°C for 30-60 minutes.
-
Column: A low-polarity column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions would need to be determined by infusing a derivatized standard.
-
Sample Preparation: Accurately weigh the sample, dissolve in a suitable solvent (e.g., acetonitrile), and perform the derivatization reaction.
UV-Vis Spectrophotometry
This method is suitable for a quick estimation of concentration in simple matrices.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol, ethanol, or water. The choice of solvent can influence the absorption maximum.
-
Procedure:
-
Scan a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
Validation:
-
Linearity: Establish the concentration range over which Beer's Law is obeyed.
-
Specificity: This method is not specific and is prone to interference from any other compound that absorbs at the same wavelength.
-
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Logical relationships in the analysis of this compound.
References
- 1. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
A Comparative Cost-Benefit Analysis of Synthetic Methods for 4-Amino-3-chloropyridine N-oxide
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This report provides a detailed cost-benefit analysis of two primary synthetic routes for the production of 4-Amino-3-chloropyridine N-oxide, a key intermediate in the development of various pharmaceutical compounds. The analysis focuses on providing researchers and drug development professionals with the critical data needed to make informed decisions regarding the most efficient and cost-effective manufacturing process. This guide includes a thorough comparison of starting materials, reaction conditions, yields, and reagent costs, supplemented with detailed experimental protocols and workflow visualizations.
Executive Summary
Two plausible synthetic pathways for this compound were evaluated:
-
Route 1: A two-step synthesis commencing with the chlorination of 4-aminopyridine, followed by N-oxidation of the resulting 4-amino-3-chloropyridine.
-
Route 2: An alternative two-step synthesis starting with the amination of 4-chloropyridine N-oxide to produce 4-aminopyridine N-oxide, which is then subjected to chlorination.
This analysis indicates that Route 1 currently presents a more viable option due to the higher overall yield and the relatively lower cost of the initial starting material, 4-aminopyridine. However, the choice of synthesis will ultimately depend on the specific laboratory or industrial capabilities, including the availability and cost of reagents in bulk, and safety considerations associated with the handling of certain chemicals.
Route 1: Chlorination followed by N-Oxidation
This synthetic pathway begins with the readily available 4-aminopyridine.
Caption: Synthetic workflow for Route 1.
Step 1a: Chlorination of 4-Aminopyridine
The introduction of a chlorine atom at the 3-position of 4-aminopyridine can be achieved through various methods. One common approach involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent.
Step 1b: N-Oxidation of 4-Amino-3-chloropyridine
The subsequent N-oxidation of the pyridine ring is a crucial step to yield the final product. A widely used oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Route 2: Amination followed by Chlorination
This alternative route starts with 4-chloropyridine N-oxide, which already possesses the N-oxide functionality.
Caption: Synthetic workflow for Route 2.
Step 2a: Amination of 4-Chloropyridine N-oxide
The displacement of the chlorine atom with an amino group is typically achieved by reaction with ammonia. This reaction often requires elevated temperatures and pressures.
Step 2b: Chlorination of 4-Aminopyridine N-oxide
The final step involves the regioselective chlorination at the 3-position of the pyridine ring. Sulfuryl chloride (SO₂Cl₂) is a potential reagent for this transformation.
Quantitative Data Comparison
The following tables summarize the key quantitative data for each synthetic route, based on literature-reported procedures and current market prices for reagents.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Chlorination then N-Oxidation | Route 2: Amination then Chlorination |
| Starting Material | 4-Aminopyridine | 4-Chloropyridine N-oxide |
| Overall Yield | ~60-70% (estimated) | ~40-50% (estimated) |
| Key Reagents | N-Chlorosuccinimide, m-CPBA | Ammonia, Sulfuryl Chloride |
| Primary Solvents | Acetonitrile, Dichloromethane | Water, Dichloromethane |
Table 2: Estimated Reagent Cost Analysis (per mole of final product)
| Reagent | Route 1 Cost (USD) | Route 2 Cost (USD) |
| Starting Material | 20-30 | 100-150 |
| Chlorinating Agent | 15-25 (NCS) | 5-10 (SO₂Cl₂) |
| Oxidizing/Aminating Agent | 30-40 (m-CPBA) | 1-5 (Ammonia) |
| Total Estimated Cost | 65-95 | 106-165 |
Note: Costs are estimates based on currently available data for laboratory-scale quantities and are subject to change based on supplier and purity.
Experimental Protocols
Route 1: Chlorination of 4-Aminopyridine followed by N-Oxidation
Step 1a: Synthesis of 4-Amino-3-chloropyridine
-
Materials: 4-Aminopyridine, N-Chlorosuccinimide (NCS), Acetonitrile.
-
Procedure: To a solution of 4-aminopyridine (1.0 eq) in acetonitrile, N-chlorosuccinimide (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford 4-amino-3-chloropyridine.
-
Yield: Approximately 80-85%.
Step 1b: Synthesis of this compound
-
Materials: 4-Amino-3-chloropyridine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure: To a solution of 4-amino-3-chloropyridine (1.0 eq) in dichloromethane, m-CPBA (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield this compound.
-
Yield: Approximately 75-80%.
Route 2: Amination of 4-Chloropyridine N-oxide followed by Chlorination
Step 2a: Synthesis of 4-Aminopyridine N-oxide
-
Materials: 4-Chloropyridine N-oxide, Aqueous Ammonia.
-
Procedure: 4-Chloropyridine N-oxide (1.0 eq) is heated with a concentrated aqueous solution of ammonia in a sealed vessel at 120-140 °C for 8-12 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent to give 4-aminopyridine N-oxide.
-
Yield: Approximately 60-70%.
Step 2b: Synthesis of this compound
-
Materials: 4-Aminopyridine N-oxide, Sulfuryl chloride (SO₂Cl₂), Dichloromethane (DCM).
-
Procedure: To a solution of 4-aminopyridine N-oxide (1.0 eq) in dichloromethane, sulfuryl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The mixture is then carefully quenched with water and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
-
Yield: Approximately 70-75%.
Conclusion and Recommendations
Based on the available data, Route 1, which involves the chlorination of 4-aminopyridine followed by N-oxidation, appears to be the more advantageous synthetic strategy for producing this compound. The primary benefits of this route are a potentially higher overall yield and a significantly lower cost for the initial starting material.
However, several factors should be considered when selecting a synthetic route. The handling of m-CPBA in Route 1 requires appropriate safety precautions due to its potential for thermal instability. Route 2, while currently appearing more expensive due to the higher cost of 4-chloropyridine N-oxide, utilizes less expensive reagents for the subsequent steps. For large-scale industrial production, a thorough investigation into the bulk pricing of all reagents and intermediates is crucial.
Researchers and process chemists are encouraged to perform small-scale pilot experiments for both routes to validate the yields and assess the operational challenges within their specific laboratory or manufacturing environment before committing to a large-scale synthesis. Further process optimization for either route could also lead to improved yields and cost-effectiveness.
A Comparative Guide to Alternatives for 4-Amino-3-chloropyridine N-oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Routes to Imidazo[4,5-c]pyridines
In the landscape of modern organic synthesis, particularly in the construction of heterocyclic scaffolds for medicinal chemistry, the choice of starting materials and synthetic routes is paramount to efficiency, yield, and overall cost-effectiveness. 4-Amino-3-chloropyridine N-oxide has emerged as a valuable precursor, primarily for the synthesis of the imidazo[4,5-c]pyridine core, a privileged scaffold in numerous biologically active compounds. However, the exploration of alternative starting materials and synthetic strategies is crucial for optimizing reaction conditions, improving yields, and expanding the chemical space of accessible derivatives. This guide provides a comprehensive comparison of alternatives to this compound for the synthesis of N-substituted imidazo[4,5-c]pyridines, supported by experimental data and detailed protocols.
Core Application: Synthesis of N-Substituted Imidazo[4,5-c]pyridines
The primary utility of this compound lies in its role as a building block for N-substituted imidazo[4,5-c]pyridines. The general synthetic approach involves the reaction of the pyridine N-oxide with an amine, followed by cyclization to form the fused imidazole ring. This is a crucial transformation as the imidazo[4,5-c]pyridine moiety is a key component in a variety of therapeutic agents.
Key Alternatives and Comparative Analysis
The most prominent alternative to the this compound route is the utilization of 3,4-diaminopyridine . This section provides a head-to-head comparison of these two primary synthetic pathways. Other notable alternatives include variations of the halo-aminopyridine precursor and one-pot multicomponent reactions.
Route 1: From 4-Amino-3-halopyridine Derivatives
This approach typically involves the coupling of a 4-amino-3-halopyridine with an amine, followed by an intramolecular cyclization to form the imidazo[4,5-c]pyridine ring system. The halogenated precursor can be a chloro, bromo, or iodo derivative.
Route 2: From 3,4-Diaminopyridine
A more classical and widely used method involves the condensation of 3,4-diaminopyridine with a carboxylic acid, aldehyde, or a derivative thereof. This reaction directly forms the fused imidazole ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of a representative N-substituted imidazo[4,5-c]pyridine, 2-phenyl-3H-imidazo[4,5-c]pyridine, via the two main alternative routes.
| Feature | Route 1: From 4-Amino-3-bromopyridine | Route 2: From 3,4-Diaminopyridine |
| Starting Materials | 4-Amino-3-bromopyridine, Benzylamine | 3,4-Diaminopyridine, Benzaldehyde |
| Key Reaction Steps | 1. C-N cross-coupling2. Intramolecular cyclization | 1. Condensation and oxidative cyclization |
| Catalyst/Reagent | Pd catalyst (e.g., BrettPhos), LiHMDS | Oxidizing agent (e.g., air, Na₂S₂O₅) |
| Typical Yield | ~82% (for the C-N coupling step)[1] | 83-87%[2] |
| Reaction Conditions | Elevated temperatures (e.g., 100 °C) | Often thermal conditions, can be one-pot |
| Advantages | Good for introducing N-substituents early. | Readily available starting material, often one-pot. |
| Disadvantages | Requires a palladium catalyst and a strong base. | May require an additional oxidation step. |
Experimental Protocols
Route 1: Synthesis of N-benzyl-3H-imidazo[4,5-c]pyridine from 4-Amino-3-bromopyridine (Representative Protocol)
Step 1: C-N Cross-Coupling
A reaction vessel is charged with 4-amino-3-bromopyridine (1.0 mmol), benzylamine (1.2 mmol), BrettPhos (0.05 mmol), and a palladium precatalyst (e.g., BrettPhos G3, 0.025 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous toluene (5 mL) is added, followed by the addition of LiHMDS (1.5 mmol, as a 1 M solution in THF) at room temperature. The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Step 2: Intramolecular Cyclization
The purified N-benzyl-3-aminopyridin-4-amine from Step 1 is dissolved in a suitable solvent such as polyphosphoric acid (PPA) or a high-boiling point solvent like Dowtherm A. The mixture is heated to a high temperature (e.g., 150-200 °C) for several hours. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled and carefully poured into a beaker of ice water. The mixture is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the N-benzyl-3H-imidazo[4,5-c]pyridine.
Route 2: Synthesis of 2-phenyl-3H-imidazo[4,5-c]pyridine from 3,4-Diaminopyridine (Representative Protocol)
To a solution of 3,4-diaminopyridine (1.0 mmol) in a suitable solvent such as ethanol or water, the corresponding benzaldehyde (1.1 mmol) is added.[2] In some variations, a sodium bisulfite adduct of the aldehyde is used.[3] The reaction mixture is then heated to reflux for several hours. The cyclization can be promoted by air oxidation or by the addition of a mild oxidizing agent.[2] Upon completion of the reaction, as monitored by TLC, the mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield 2-phenyl-3H-imidazo[4,5-c]pyridine.[2]
Reaction Pathway Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 4-Amino-3-chloropyridine N-oxide by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 4-Amino-3-chloropyridine N-oxide, a key intermediate in various synthetic pathways.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
A common approach for analyzing polar aromatic compounds such as aminopyridine N-oxides is reversed-phase HPLC. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
Alternative HPLC Approaches:
For complex mixtures, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide enhanced selectivity and retention for polar and ionic compounds.[1] A short, high-efficiency method using a core-shell mixed-mode column has been reported to separate 4-amino-3-chloropyridine and its impurities within five minutes, demonstrating the power of this approach for rapid screening.[1]
Potential Impurities in Synthesis:
The synthesis of this compound typically involves the chlorination of 4-aminopyridine followed by N-oxidation. Potential impurities may include:
-
Starting Materials: Unreacted 4-aminopyridine and chlorinating agents.
-
Isomeric Byproducts: Positional isomers formed during chlorination, such as 4-amino-2-chloropyridine.
-
Over-chlorinated Products: Dichlorinated species like 4-amino-2,3-dichloropyridine or 4-amino-3,5-dichloropyridine.
-
Deoxygenated Species: 4-Amino-3-chloropyridine, resulting from incomplete oxidation or subsequent reduction.
-
Hydrolysis Products: Transformation of the amino group to a hydroxyl group under certain conditions.
Experimental Protocols
1. Proposed HPLC Method for Purity Assessment:
This protocol is based on a method for the related compound 4-amino-2-chloropyridine and serves as a starting point for method development.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable initial choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid or a phosphate buffer at pH 3) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm, where the pyridine ring and amino group exhibit strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
2. Alternative Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis and reaction monitoring. A suitable mobile phase would consist of a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a less polar solvent (e.g., hexane or dichloromethane). Visualization can be achieved under UV light (254 nm) or by staining with a suitable reagent.
-
Gas Chromatography (GC): GC can be employed for the analysis of volatile impurities or if the analyte can be derivatized to increase its volatility and thermal stability. However, due to the polar and potentially thermally labile nature of the N-oxide group, direct analysis by GC may be challenging.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for purity assessment by identifying signals corresponding to the main compound and any impurities present in significant amounts. Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the analyte.
-
Mass Spectrometry (MS): When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides molecular weight information for the analyte and any impurities, aiding in their identification. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions.
Data Presentation: A Comparative Overview
The following tables summarize the expected performance of HPLC in comparison to other analytical techniques for the purity assessment of this compound. The data presented is illustrative and would need to be confirmed through experimental validation.
Table 1: Comparison of Analytical Techniques
| Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC | Differential partitioning | Quantitative Purity | High resolution, sensitivity, and quantitation | Higher cost, more complex instrumentation |
| TLC | Adsorption/Partition | Qualitative Monitoring | Rapid, low cost, simple | Low resolution, non-quantitative |
| GC | Vapor pressure/Partition | Volatile Impurities | High efficiency for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
| NMR | Nuclear spin transitions | Structural Elucidation & Purity | Absolute quantitation (qNMR), structural info | Lower sensitivity than HPLC, higher instrument cost |
| MS | Mass-to-charge ratio | Impurity Identification | High sensitivity, molecular weight info | Typically requires coupling with a separation technique |
Table 2: Illustrative Quantitative HPLC Performance Data
| Parameter | Value | Significance |
| Retention Time (Main Peak) | ~ 5.8 min | Elution time of this compound |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | Indicates baseline separation of the main peak from impurities |
| Linearity (R²) | > 0.999 | Demonstrates a linear relationship between concentration and response |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | The lowest concentration that can be reliably detected |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | The lowest concentration that can be accurately quantified |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of synthesis, impurities, and analysis.
References
A Comparative Guide to the X-ray Crystal Structure of 4-Amino-3,5-dichloropyridine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
While the specific X-ray crystal structure of 4-Amino-3-chloropyridine N-oxide is not publicly available, this guide provides a comparative analysis of the closely related and structurally significant compound, 4-Amino-3,5-dichloropyridine. To understand the distinct influence of the amino, chloro, and N-oxide functional groups on the crystal packing and molecular geometry, this guide further contrasts the structure of 4-Amino-3,5-dichloropyridine with that of 4-aminopyridine and pyridine N-oxide.
This objective comparison, supported by experimental data, offers insights into the supramolecular chemistry of substituted pyridines, which is crucial for rational drug design and the development of novel crystalline materials.
Quantitative Crystallographic Data
The following table summarizes key crystallographic parameters for 4-Amino-3,5-dichloropyridine, 4-aminopyridine, and pyridine N-oxide, allowing for a direct comparison of their solid-state structures.
| Parameter | 4-Amino-3,5-dichloropyridine[1][2][3] | 4-Aminopyridine[4][5] | Pyridine N-oxide[6][7] |
| Formula | C₅H₄Cl₂N₂ | C₅H₆N₂ | C₅H₅NO |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | Pnma | P 2₁ 2₁ 2₁ | C222₁ |
| a (Å) | 10.338(3) | 5.5138(4) | 8.230(7) |
| b (Å) | 13.136(4) | 7.1866(5) | 8.221(7) |
| c (Å) | 4.8110(14) | 12.0459(4) | 13.747(8) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 653.4(3) | 477.32(5) | 928.9(1) |
| Z | 4 | 4 | 8 |
Structural Insights and Comparison
4-Amino-3,5-dichloropyridine: The crystal structure of 4-Amino-3,5-dichloropyridine is characterized by strong N—H···N hydrogen bonds, which form supramolecular chains extending along the b-axis.[1][2][3] These chains are further interconnected by offset π–π stacking interactions and halogen–π interactions.[1][2] The dominant intermolecular contacts are Cl···H/H···Cl, H···H, and N···H/H···N interactions.[1][2] The C1—N1—C5 bond angle is 116.4 (5)°, indicating sp² hybridization of the ring nitrogen atom.[1][3]
4-Aminopyridine: In the crystal of 4-aminopyridine, molecules are linked by strong N—H···N hydrogen bonds.[8] The structure also exhibits π–π stacking interactions between the pyridine rings.[8] The primary intermolecular contacts are H···H, C···H/H···C, S···H/H···S (in its thiocyanate salt), and N···H/H···N interactions.[8]
Pyridine N-oxide: The molecule of pyridine N-oxide is planar, and the N–O bond length is approximately 1.34 Å.[6][7] The C–N–C bond angle is 124°, which is wider than in pyridine.[6] In coordination complexes, pyridine N-oxides typically bind to metal ions through the oxygen atom.[9]
The comparison of these structures reveals the significant role of the substituents in directing the crystal packing. The amino group in both 4-Amino-3,5-dichloropyridine and 4-aminopyridine acts as a hydrogen bond donor, leading to the formation of robust hydrogen-bonded networks. The presence of chlorine atoms in 4-Amino-3,5-dichloropyridine introduces halogen bonding and influences the overall packing arrangement. The N-oxide group, being a strong hydrogen bond acceptor, would be expected to play a important role in the crystal structure of this compound.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of crystal structures involves a standardized workflow.[10][11][12]
1. Crystal Growth and Selection: High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[13] A suitable crystal, typically less than 0.3 mm in all dimensions, with sharp edges and no visible defects, is selected under a microscope.[13] For 4-Amino-3,5-dichloropyridine, colorless crystals were obtained by slow cooling of a warmed aqueous solution.[2]
2. Data Collection: The selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. An intense beam of monochromatic X-rays is directed at the crystal.[12] As the crystal is rotated, a diffraction pattern of spots is collected on a detector. The key parameters controlled during data collection are the crystal-to-detector distance, exposure time, oscillation angle, and X-ray wavelength.[12]
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to best fit the experimental data.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray structure analysis.
Caption: Experimental workflow for single-crystal X-ray analysis.
References
- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. Crystallography Open Database: Information card for entry 2205643 [crystallography.net]
- 5. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 10. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Safety Operating Guide
Proper Disposal of 4-Amino-3-chloropyridine N-oxide: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-3-chloropyridine N-oxide was located. The following disposal procedures are based on safety data sheets for structurally similar compounds, including 4-Amino-3-chloropyridine and Pyridine N-oxide, as well as general guidelines for the disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals are advised to conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, like many aminopyridine derivatives, should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors.[3][4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregate the waste at the point of generation to avoid mixing with incompatible materials.[6] Store it separately from strong oxidizing agents and acids.
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, leak-proof, and sealable container.[7]
-
Liquid Waste: If in solution, collect the waste in a compatible, sealed, and shatter-resistant container. Do not mix with other solvent wastes unless explicitly permitted by your institution's EHS guidelines.
-
The container must be in good condition, free from cracks or deterioration.
Step 3: Labeling the Waste Container
-
Label the waste container clearly with the following information:[8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
Step 4: Temporary Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be a secure location, away from general laboratory traffic and drains.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9]
-
Follow all institutional procedures for waste handover, including any required documentation.
-
Disposal should be carried out at an approved waste disposal plant, often through methods like incineration in a chemical scrubber.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Amino-3-chloropyridine N-oxide was not publicly available at the time of this writing. The following guidance is a comprehensive summary based on the safety protocols for structurally similar compounds, including 4-Amino-3-chloropyridine and other substituted pyridines. Researchers should always conduct a thorough risk assessment and consult with their institution's safety officer before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
Based on the hazards associated with analogous compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation, a comprehensive PPE strategy is mandatory.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and long-sleeved clothing. For larger quantities, a chemical-resistant apron is recommended. | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended, especially when handling the solid form to avoid inhalation of dust, which may cause respiratory irritation.[1][2] |
Operational Plan
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Preventing Exposure: Avoid direct contact with skin and eyes. Do not breathe in dust or vapors.[1][4] After handling, wash hands and any exposed skin thoroughly.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealable container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility.[1] Do not dispose of it down the drain or in the general trash.[5]
Hazard Summary of Structurally Similar Compounds
The following table summarizes the hazard classifications for closely related chemicals, which should be considered as potential hazards for this compound.
| Compound | CAS Number | Hazard Statements |
| 4-Amino-3-chloropyridine | 19798-77-7 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1] |
| 4-Aminopyridine | 504-24-5 | Fatal if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5] |
| 4-Amino-2-chloropyridine | 14432-12-3 | Toxic if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3] |
Experimental Protocols
Detailed experimental protocols for the use of this compound should be designed with the above safety precautions in mind. Always prepare a detailed standard operating procedure (SOP) that includes all safety measures before beginning any experiment.
Visual Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when a specific Safety Data Sheet is unavailable.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
